Kisspeptin-10, human
Description
Properties
IUPAC Name |
N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKWYDZSSQNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Human Kisspeptin-10: Molecular Characteristics, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of human Kisspeptin-10, a decapeptide critical to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and a molecule of significant interest in reproductive medicine and oncology. This document details its molecular properties, signaling cascades, and key experimental methodologies for its study.
Core Molecular and Physicochemical Properties
Human Kisspeptin-10 is the smallest endogenous, fully active fragment of the full-length Kisspeptin-54 peptide, which is encoded by the KISS1 gene. It is a member of the RF-amide peptide family, characterized by a C-terminal arginine-phenylalanine-amide motif.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 | |
| Molecular Formula | C63H83N17O14 | |
| Molecular Weight | 1302.46 g/mol | |
| Alternative Names | Metastin (45-54), Kp-10 | |
| Receptor | Kisspeptin Receptor (KISS1R), also known as GPR54 |
Kisspeptin-10 Signaling Pathways
Kisspeptin-10 exerts its biological effects primarily through the G protein-coupled receptor, GPR54 (KISS1R). The canonical signaling pathway initiated by Kisspeptin-10 binding to GPR54 is the Gαq/11 pathway. This activation leads to a cascade of intracellular events culminating in cellular responses, most notably the stimulation of gonadotropin-releasing hormone (GnRH) neurons.
Upon binding of Kisspeptin-10 to GPR54, the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). These events lead to the depolarization of GnRH neurons and the subsequent release of GnRH.
In addition to the primary Gαq/11 pathway, Kisspeptin-10 signaling has been shown to involve other important intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Experimental Protocols for the Study of Kisspeptin-10
A variety of in vitro and in vivo experimental procedures are employed to investigate the bioactivity and physiological roles of Kisspeptin-10.
In Vitro Assays
1. Receptor Binding Assay
This assay quantifies the affinity of Kisspeptin-10 and its analogs for the GPR54 receptor. A common method is a competitive binding assay using a radiolabeled Kisspeptin peptide.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor (CHO-KISS1R).
-
Radioligand: [125I]-labeled Kisspeptin-54.
-
Procedure:
-
Membranes from CHO-KISS1R cells are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Kisspeptin-10.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration or centrifugation.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of Kisspeptin-10 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
2. Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPR54 activation.
-
Cell Line: GnRH-secreting neuronal cell lines (e.g., GT1-7) or GPR54-expressing cell lines.
-
Reagent: A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Baseline fluorescence is recorded.
-
Kisspeptin-10 is added, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
3. ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAPK/ERK pathway downstream of GPR54.
-
Cell Line: GPR54-expressing cell lines.
-
Detection Method: Western blotting or cell-based ELISA.
-
Procedure (Western Blotting):
-
Cells are treated with Kisspeptin-10 for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of pathway activation.
-
In Vivo Studies
1. Administration in Animal Models
In vivo studies in rodents are crucial for understanding the physiological effects of Kisspeptin-10 on the HPG axis.
-
Animal Models: Mice or rats.
-
Administration Routes: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.
-
Dosage: Varies depending on the study, but typically in the nmol/kg range.
-
Outcome Measures:
-
Blood samples are collected at various time points post-injection.
-
Plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone are measured by radioimmunoassay (RIA) or ELISA.
-
2. Human Clinical Studies
Investigational studies in humans are conducted to assess the therapeutic potential of Kisspeptin-10.
-
Subjects: Healthy volunteers or patients with reproductive disorders.
-
Administration: Typically intravenous bolus or infusion.
-
Dosage: Dose-ranging studies are performed to determine optimal efficacy and safety.
-
Outcome Measures:
-
Serial blood sampling to measure LH, FSH, and testosterone levels.
-
Assessment of LH pulse frequency and amplitude.
-
The Mechanism of Action of Kisspeptin-10 on the GPR54 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kisspeptin-10, a decapeptide product of the KISS1 gene, is the minimal endogenous sequence that retains full activity at its cognate receptor, the G protein-coupled receptor 54 (GPR54), also known as KISS1R. The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in puberty onset and the control of reproduction.[1] Its mechanism of action, centered on the activation of Gαq/11 signaling cascades, leads to potent stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2] This guide provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative parameters governing Kisspeptin-10's action on GPR54, supplemented with detailed experimental protocols and pathway visualizations to support further research and drug development.
Ligand-Receptor Interaction and Binding Affinity
Kisspeptin-10 binds with high affinity to the GPR54 receptor, initiating a conformational change that triggers downstream signaling. This interaction is characterized by low nanomolar to sub-nanomolar affinity, underscoring the potency of this peptide. All biologically active kisspeptin peptides, including the larger Kisspeptin-54, share a common C-terminal RF-amide motif which is essential for receptor binding and activation.[3] Kisspeptin-10 represents the core active sequence.[3]
Quantitative Binding Data
The affinity of Kisspeptin-10 for the GPR54 receptor has been quantified across various studies, primarily through competitive radioligand binding assays. These assays measure the ability of unlabeled Kisspeptin-10 to displace a radiolabeled ligand from the receptor. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Species | Value (nM) | Experimental System | Citation |
| Ki | Human | 2.33 | Recombinant KISS1 receptors | [4][5] |
| Ki | Rat | 1.59 | Recombinant KISS1 receptors | [4][5] |
| Ki | Human | ~0.04 - 0.06 | CHO cell membranes expressing KISS1R | [6] |
| IC50 | Human | ~0.07 - 0.12 | CHO cell membranes expressing GPR54 | [6] |
Primary Signaling Pathway: Gαq/11 Activation
Upon binding Kisspeptin-10, GPR54 couples primarily to the Gαq/11 family of G proteins.[7] This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of second messengers that propagate the signal within the cell.[3][8]
PLC Activation and Second Messenger Generation
The activated Gαq/11 protein stimulates PLCβ, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[7][9] This reaction yields two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
Downstream Effects of IP3 and DAG
The generation of IP3 and DAG leads to two distinct branches of the signaling pathway:
-
Calcium Mobilization (via IP3): IP3 binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.[7][9] This rapid increase in intracellular calcium concentration is a hallmark of GPR54 activation and is a key event in triggering cellular responses, such as GnRH release from neurons.[10]
-
PKC Activation (via DAG): DAG, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[7][8] Activated PKC phosphorylates a multitude of target proteins on serine and threonine residues, modulating their activity and leading to further downstream signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kisspeptin 10 (human) | KISS-Derived Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Kisspeptin 10 (human) | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 4. kisspeptin-10 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. GPR54 and kisspeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kisspeptin-10 Facilitates a Plasma Membrane-Driven Calcium Oscillator in Gonadotropin-Releasing Hormone-1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Kisspeptin-10 in the Initiation of Human Puberty: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The initiation of human puberty is a complex neuroendocrine process orchestrated by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis. Over the past two decades, the kisspeptin signaling system has emerged as the master regulator of this event. Kisspeptins, products of the KISS1 gene, and their cognate receptor, KISS1R (also known as GPR54), are indispensable for pubertal onset and subsequent reproductive function.[1] Inactivating mutations in either KISS1 or KISS1R lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism, underscoring their critical role.[2][3] Kisspeptin-10, the C-terminal decapeptide fragment, represents the minimal sequence required for full biological activity and is a potent stimulator of the HPG axis.[3] This technical guide provides an in-depth examination of the role of kisspeptin-10 in initiating human puberty, detailing its mechanism of action, summarizing key quantitative data from human studies, outlining experimental protocols, and visualizing the core signaling and experimental pathways.
Mechanism of Action: The Kisspeptin-KISS1R Signaling Cascade
Kisspeptin-10 exerts its primary effects by directly stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4][5] These neurons are the final common pathway for central control of reproduction. The binding of kisspeptin-10 to its receptor, KISS1R, on the surface of GnRH neurons triggers a specific intracellular signaling cascade, leading to neuronal depolarization, GnRH release, and the subsequent stimulation of the pituitary gland to release gonadotropins (LH and FSH).[5][6]
The KISS1R is a G-protein-coupled receptor (GPCR) that couples to the Gq/11 protein subunit.[7][8] The binding of kisspeptin-10 initiates the following sequence of events:
-
G-Protein Activation: Ligand binding causes a conformational change in KISS1R, activating the associated Gαq/11 subunit.[7][9]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[8][10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4][7][9]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7][10]
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7][8]
-
Neuronal Depolarization: This cascade ultimately leads to the depolarization of the GnRH neuron through the activation of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the inhibition of inwardly rectifying potassium (Kir) channels.[4][9] This depolarization results in increased neuronal firing and the pulsatile release of GnRH into the hypophyseal portal circulation.[10][11]
Quantitative Data from Human Studies
The administration of exogenous kisspeptin-10 has provided invaluable quantitative data on the responsiveness of the human HPG axis.
Effects in Healthy Adult Men
Kisspeptin-10 is a potent stimulator of gonadotropin release in healthy men. Intravenous (IV) administration leads to a rapid and dose-dependent increase in Luteinizing Hormone (LH), which in turn stimulates testosterone production.[12]
| Table 1: Hormonal Response to IV Kisspeptin-10 in Healthy Men | | :--- | :--- | :--- | :--- | | Study Parameter | Dose | Observation | Reference | | LH Stimulation (Bolus) | 0.3 nmol/kg | Significant elevation in serum LH. |[13][14] | | FSH Stimulation (Bolus) | 1.0 nmol/kg | Significant elevation in serum FSH. |[13][14] | | Maximal LH Response (Bolus) | 1 µg/kg | Mean LH increased from 4.1 to 12.4 IU/L at 30 min. |[12] | | Testosterone Stimulation (Bolus) | 0.3 nmol/kg | Significant increase, peaking 150-180 min post-injection. |[13] | | LH Pulse Frequency (Infusion) | 1.5 µg/kg/h | Increased from 0.7 to 1.0 pulses/h. |[12] | | Mean LH (Infusion) | 4 µg/kg/h (22.5h) | Increased from 5.5 to 20.9 IU/L. |[12] | | Mean Testosterone (Infusion) | 4 µg/kg/h (22.5h) | Increased from 16.6 to 24.0 nmol/L. |[12] |
Effects in Healthy Adult Women
The response to kisspeptin-10 in women is highly dependent on the phase of the menstrual cycle, reflecting the modulatory role of sex steroids on the HPG axis. Responsiveness is blunted in the follicular phase and significantly enhanced in the preovulatory phase, when estrogen levels are high.[3][13]
| Table 2: Hormonal Response to IV Kisspeptin-10 in Healthy Women | | :--- | :--- | :--- | :--- | | Menstrual Phase | Dose | Observation | Reference | | Follicular Phase | Up to 10 nmol/kg (IV bolus) | No significant alteration in serum gonadotropins. |[13][14] | | Preovulatory Phase | 10 nmol/kg (IV bolus) | Significant elevation in serum LH and FSH. |[13][14] | | Preovulatory Phase (AUC Increase) | 10 nmol/kg (IV bolus) | LH: 30.3 ± 7.7 h·IU/LFSH: 6.9 ± 0.9 h·IU/L |[13] |
Changing Responsiveness During Pubertal Transition in Boys
Studies in boys progressing through puberty demonstrate a critical developmental shift in the sensitivity of the HPG axis to kisspeptin-10. The response is minimal in early puberty and matures to an adult-like pattern by the final Tanner stage, indicating that increased sensitivity to kisspeptin is a key event in pubertal initiation.[2]
| Table 3: LH and Testosterone Response to IV Kisspeptin-10 Bolus in Boys by Tanner Stage | | :--- | :--- | :--- | :--- | | Tanner Stage | Number of Subjects (n) | Effect on Plasma LH | Effect on Plasma Testosterone | | I - III | 5 per stage | Insignificant | Insignificant | | IV | 5 | Insignificant | Significant Increase (P < 0.05) | | V | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | | Adult Men | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | (Source: Adapted from Rehman et al., 2018)[2]
Experimental Protocols
Investigating the effects of kisspeptin-10 in humans requires carefully designed clinical and laboratory protocols.
Human Clinical Investigation Protocol
A typical clinical study to assess the neuroendocrine effects of kisspeptin-10 follows a standardized workflow.
3.1.1. Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy volunteers within a specific age and BMI range. For pubertal studies, subjects are classified by Tanner stage. For adult studies, menstrual cycle phase is confirmed in women. Normal pubertal development and absence of chronic diseases are required.[2][15]
-
Exclusion Criteria: History of pubertal disorders, chronic illness, use of medications affecting the HPG axis, or difficulty with intravenous access.[16]
3.1.2. Study Design:
-
Studies are often randomized, placebo-controlled, and single- or double-blinded.[17]
-
A crossover design, where each participant receives both kisspeptin-10 and a placebo (e.g., saline) on separate visits, is common to minimize inter-individual variability.[17]
3.1.3. Kisspeptin-10 Administration:
-
Preparation: Lyophilized human kisspeptin-10 is reconstituted in sterile saline.
-
Route: Administration is typically via an intravenous (IV) bolus injection or a continuous IV infusion.[12][16]
-
Dosing: Doses are calculated based on body weight (e.g., nmol/kg or µg/kg). Dose-response studies are conducted to determine minimal effective and maximal stimulatory doses.[12]
3.1.4. Blood Sampling:
-
An IV cannula is inserted for frequent blood sampling.
-
A baseline period of sampling (e.g., every 10-30 minutes for 30-60 minutes) occurs before administration.[2]
-
Post-administration, frequent sampling continues for several hours (e.g., every 10-15 minutes for 2-4 hours) to capture the dynamic hormonal response.[16][18]
3.1.5. Hormone Analysis:
-
Blood samples are centrifuged, and plasma or serum is separated and stored at -80°C.
-
Hormone concentrations (LH, FSH, testosterone, estradiol) are measured using validated, high-sensitivity immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays.[19]
In Vitro GnRH Neuron Activation Protocol
Immortalized GnRH-secreting cell lines, such as GT1-7 cells, are used to study the direct effects of kisspeptin-10 on GnRH neurons.
-
Cell Culture: GT1-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are incubated with varying concentrations of human kisspeptin-10 (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 30 minutes).[20]
-
GnRH Measurement: The culture medium is collected, and the concentration of GnRH is determined by an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[20]
-
mRNA Analysis: To assess effects on gene expression, cells are harvested after a longer incubation period (e.g., 24 hours), total RNA is extracted, and GnRH mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).[20]
Conclusion: Kisspeptin-10 as the Gatekeeper of Puberty
The collective evidence from genetic, preclinical, and clinical studies firmly establishes kisspeptin-10 as the pivotal trigger for the initiation of human puberty. The pubertal process is not driven by a simple increase in kisspeptin secretion alone, but by a dual mechanism: a rise in endogenous kisspeptin release coupled with a programmed increase in the sensitivity of GnRH neurons to kisspeptin stimulation.[2][11] This maturing responsiveness of the HPG axis is a hallmark of the transition from juvenile quiescence to reproductive competence.
The potent and specific action of kisspeptin-10 on the HPG axis makes it a valuable diagnostic tool and a promising therapeutic agent. Kisspeptin stimulation tests are being developed to differentiate between constitutional delay of puberty and congenital hypogonadotropic hypogonadism, a critical clinical challenge.[16][21][22] Furthermore, kisspeptin-based therapies hold potential for treating a range of reproductive disorders, from delayed puberty to infertility.[23][24] Continued research into the nuanced regulation and action of kisspeptin-10 will further illuminate the fundamental biology of reproduction and pave the way for novel clinical applications.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Changes in the Responsiveness of the Hypothalamic-Pituitary-Gonadal Axis to Kisspeptin-10 Administration during Pubertal Transition in Boys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljammr.com [journaljammr.com]
- 7. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of kisspeptin-10 on reproductive hormone release show sexual dimorphism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Using Kisspeptin to Predict Pubertal Outcomes for Youth With Pubertal Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. JCI Insight - Divergent responses to kisspeptin in children with delayed puberty [insight.jci.org]
- 19. ec.bioscientifica.com [ec.bioscientifica.com]
- 20. researchgate.net [researchgate.net]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. ISRCTN [isrctn.com]
- 23. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
Physiological Concentrations of Kisspeptin-10 in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of Kisspeptin-10 in human plasma. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with this critical neuropeptide. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes key biological and experimental processes.
Introduction to Kisspeptin-10
Kisspeptin-10, a decapeptide, is the minimal active fragment of the full-length Kisspeptin-54, encoded by the KISS1 gene. It is a potent endogenous ligand for the G protein-coupled receptor, GPR54 (also known as KISS1R). The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, is indispensable for puberty onset and the regulation of reproduction.[1][2] Its profound effects on gonadotropin-releasing hormone (GnRH) secretion have made it a focal point of research in reproductive biology, endocrinology, and the development of novel therapeutics for reproductive disorders.
Physiological Plasma Concentrations of Kisspeptin-10
The quantification of endogenous Kisspeptin-10 in human plasma presents a significant analytical challenge due to its low circulating concentrations and short half-life. This has led to variability in reported physiological levels across the literature. The table below summarizes available data on basal Kisspeptin-10 concentrations in healthy, non-pregnant human subjects. It is important to note that concentrations can be influenced by a variety of factors including sex, hormonal status (e.g., menstrual cycle phase), and the specific assay used for measurement.
| Population/Condition | Concentration | Assay Method | Reference |
| Healthy Male and Non-pregnant Female Adults | < 2 pmol/L | RIA | [3] |
| Healthy Human Volunteer | 0.32 nmol/L (0.41 ng/mL) | Not Specified | [4] |
| Healthy Females (Follicular Phase) | ~260 pg/mL (~0.2 nmol/L) | ELISA | [5] |
Note on Data Variability: The discrepancies in the reported values can be attributed to several factors, including the high degree of peptide degradation in circulation, differences in antibody specificity and sensitivity between assays (RIA vs. ELISA), and pre-analytical sample handling.[6] For instance, pregnancy is associated with a dramatic increase in plasma kisspeptin levels, rising to thousands of picomoles per liter, primarily due to placental production.[3] This highlights the dynamic range of kisspeptin concentrations in different physiological states.
Experimental Protocols for Kisspeptin-10 Quantification
Accurate measurement of Kisspeptin-10 in plasma is crucial for research and clinical applications. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that utilizes the competition between a radiolabeled antigen (e.g., ¹²⁵I-Kisspeptin-10) and the unlabeled antigen in the sample for a limited number of antibody binding sites.
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or lithium heparin as an anticoagulant. The use of a protease inhibitor cocktail is recommended to prevent peptide degradation.[6]
-
Immediately place the collected blood on ice.
-
Centrifuge at 1600 x g for 15 minutes at 4°C to separate the plasma.[7]
-
Store the plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[6]
-
For the assay, thaw plasma samples on ice.
-
-
Reagent Preparation:
-
RIA Buffer: Prepare a suitable buffer, typically phosphate-based, containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Standard Curve: Prepare a series of Kisspeptin-10 standards of known concentrations by serially diluting a stock solution in RIA buffer.
-
Antibody Solution: Dilute the primary anti-Kisspeptin-10 antibody to the optimal concentration in RIA buffer.
-
Radiolabeled Tracer: Prepare the ¹²⁵I-labeled Kisspeptin-10 tracer solution in RIA buffer.
-
-
Assay Procedure:
-
Pipette standards, control samples, and unknown plasma samples into appropriately labeled tubes.
-
Add the primary antibody solution to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Vortex and incubate for 16-24 hours at 4°C to allow for antibody-antigen binding.[7]
-
Add the radiolabeled tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.[7]
-
-
Separation and Detection:
-
Add a secondary antibody (e.g., goat anti-rabbit) and a precipitating reagent (e.g., polyethylene glycol) to precipitate the antibody-bound complex.[7]
-
Incubate at room temperature for 90 minutes.[7]
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of Kisspeptin-10 in the unknown samples by interpolating their bound tracer percentage from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay format. The sandwich ELISA is particularly suitable for measuring Kisspeptin-10 due to its high specificity.[8]
-
Sample Collection and Preparation:
-
Reagent Preparation:
-
Wash Buffer: Prepare a buffered solution, typically Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), with a small amount of detergent (e.g., Tween-20).
-
Standard Curve: Prepare serial dilutions of a known concentration of Kisspeptin-10 standard in a diluent buffer.
-
Detection Antibody: Dilute the biotinylated anti-Kisspeptin-10 detection antibody to its working concentration.
-
Enzyme Conjugate: Dilute the enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to its working concentration.
-
-
Assay Procedure:
-
Add standards, controls, and plasma samples to the wells of a microplate pre-coated with a capture anti-Kisspeptin-10 antibody.[11]
-
Incubate the plate to allow the Kisspeptin-10 in the samples to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured Kisspeptin-10.[11]
-
Wash the plate again.
-
Add the enzyme-conjugated streptavidin to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.[11]
-
Wash the plate a final time.
-
-
Detection and Quantification:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.
-
Calculate the concentration of Kisspeptin-10 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Key Pathways and Workflows
Kisspeptin-10 Signaling Pathway
The binding of Kisspeptin-10 to its receptor, GPR54, on GnRH neurons triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to GnRH neuron depolarization and the secretion of GnRH.
Experimental Workflow for Plasma Kisspeptin-10 Measurement
The following diagram illustrates a generalized workflow for the quantification of Kisspeptin-10 in human plasma using either RIA or ELISA.
Conclusion
The measurement of physiological concentrations of Kisspeptin-10 in human plasma is a complex but vital aspect of research into reproductive health and disease. This guide provides a foundational understanding of the expected basal levels, detailed methodologies for accurate quantification, and a clear visualization of the underlying biological and experimental processes. As assay technologies continue to improve in sensitivity and specificity, a more precise consensus on the physiological range of Kisspeptin-10 is anticipated, which will further aid in the development of targeted diagnostics and therapeutics.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. The effects of kisspeptin-10 on serum metabolism and myocardium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Vasoconstrictor Kisspeptin‐10 Induces Atherosclerotic Plaque Progression and Instability: Reversal by its Receptor GPR54 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum kisspeptin levels in normal and overweight Saudi females and its relation with anthropometric indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. krishgen.com [krishgen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Human KISS10(Kisspeptin 10) ELISA Kit [elkbiotech.com]
Beyond Reproduction: A Technical Guide to the Multifaceted Functions of Kisspeptin-10 in Human Physiology
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Once primarily recognized as the master regulator of the reproductive axis, the decapeptide Kisspeptin-10 (KP-10) is now emerging as a pleiotropic signaling molecule with significant physiological roles extending far beyond fertility and puberty in humans. This technical guide synthesizes the current understanding of the non-reproductive functions of KP-10, providing a detailed overview of its activity in the cardiovascular, metabolic, renal, and central nervous systems. The information presented herein is intended to support further research and therapeutic development in these burgeoning areas.
Cardiovascular System: A Potent Inotropic and Vasoactive Agent
Kisspeptin-10 and its receptor, KISS1R (also known as GPR54), are expressed in the human heart and various blood vessels, suggesting a direct role in cardiovascular regulation.[1] In vitro and in vivo studies have elucidated several key functions:
-
Positive Inotropic Effects: Kisspeptin-10 has been demonstrated to be a potent positive inotropic agent in the human heart, comparable to other peptides like endothelin and apelin.[1] This effect is likely mediated through the Gq/11 signaling pathway, leading to phospholipase C activation and subsequent calcium release.[1]
-
Vasoconstriction: KP-10 exhibits potent vasoconstrictor activity in human coronary arteries and umbilical veins.[1] This action may contribute to the physiological adaptations during pregnancy, where plasma kisspeptin levels are dramatically elevated, but could also be implicated in the pathogenesis of conditions like pre-eclampsia.[1]
-
Atherosclerosis: Emerging evidence suggests a complex role for KP-10 in atherosclerosis. It has been shown to increase the adhesion of monocytes to endothelial cells and enhance foam cell formation.[2][3] Furthermore, KP-10 can suppress the migration and proliferation of aortic smooth muscle cells while promoting apoptosis and the activity of matrix metalloproteinases, potentially contributing to plaque instability.[2][3]
Quantitative Data on Cardiovascular Effects of Kisspeptin-10
| Parameter | Species/Tissue | Kisspeptin-10 Concentration/Dose | Observed Effect | Reference |
| Inotropic Effect (pD2) | Human Atrial Appendage | - | 8.9 | [1] |
| Inotropic Effect (pD2) | Rat Atria | - | 9.9 | [1] |
| Monocyte Adhesion | Human Umbilical Vein Endothelial Cells | Not specified | Significant increase | [2][3] |
| Foam Cell Formation | Human Monocyte-Derived Macrophages | Not specified | Significant enhancement | [2][3] |
Metabolic Regulation: A Modulator of Insulin Secretion and Energy Homeostasis
The expression of Kiss1 and Kiss1r in metabolically relevant tissues such as the pancreas, liver, and adipose tissue points to a role for kisspeptin in energy balance.[4] Human studies have begun to unravel these metabolic functions:
-
Insulin Secretion: Administration of kisspeptin in humans has been shown to significantly increase glucose-stimulated insulin secretion.[5] This effect appears to be a direct action on pancreatic islet cells.[5]
-
Serum Metabolites: Kisspeptin administration alters the profiles of numerous small molecules and lipid species in the serum, including lysophosphatidylcholines, phosphocholines, and sphingomyelins, which are associated with insulin secretion.[5]
-
Appetite and Food Intake: Despite its influence on metabolic markers, acute administration of kisspeptin-54 (a longer isoform) in healthy men and women did not alter appetite, food intake, or gut hormones.[4][5][6] This suggests that kisspeptin receptor agonism is unlikely to have undesirable orexigenic effects in humans.[6]
-
Energy Imbalance: The expression of the KISS1 gene has been observed to be altered in conditions of energy imbalance such as obesity and diabetes.[7]
Quantitative Data on Metabolic Effects of Kisspeptin
| Parameter | Study Population | Kisspeptin Administration | Outcome | Reference |
| Food Intake | Healthy Men | Kisspeptin-54 infusion | No significant effect | [4] |
| Food Intake | Women with BMI >25 kg/m ² | 1.0 nmol/kg/hr Kisspeptin-54 infusion for 120 mins | No significant effect (604±267 kcal vs 560±217 kcal for vehicle) | [6] |
| Glucose-Stimulated Insulin Secretion | Healthy Volunteers | 1 nmol/kg/hr Kisspeptin infusion | Significant increase | [5] |
Renal Function: An Emerging Role in Kidney Physiology
The kidneys are another peripheral site where the kisspeptin system is active. While research in humans is still in its early stages, initial findings suggest a role in renal regulation:
-
Aldosterone Production: Kisspeptin has been shown to increase aldosterone production in the kidneys.[7][8]
-
Chronic Kidney Disease (CKD): Dysregulation of the kisspeptin-KISS1R axis has been linked to impaired renal function and the progression of CKD.[9] In animal models of CKD, renal KISS1R expression is significantly downregulated.[9]
-
Acute Kidney Injury: Studies in animal models of ischemia/reperfusion injury have shown changes in kisspeptin levels, suggesting its involvement in the pathophysiology of acute kidney injury.[10]
Central Nervous System: Beyond Hormones to Mood and Behavior
Beyond its well-established role in stimulating GnRH neurons, kisspeptin signaling is present in extra-hypothalamic brain regions, influencing mood and behavior.[11]
-
Emotional and Sexual Processing: In healthy men, kisspeptin administration has been shown to enhance limbic brain activity in response to sexual and couple-bonding images.[11][12] It can also alter brain networks at rest, which is linked to increased sexual arousal and decreased sexual aversion.[12]
-
Mood: Kisspeptin has been observed to boost brain networks involved in mood and depression, suggesting its potential as a therapeutic target for mood disorders.[12]
-
Anxiety: While animal studies have produced conflicting results, clinical studies in humans suggest that kisspeptin administration does not significantly affect anxiety levels.[13]
Experimental Protocols
Intravenous Administration of Kisspeptin-10 in Humans
A common experimental design for investigating the acute effects of Kisspeptin-10 in humans involves a randomized, double-blind, placebo-controlled crossover study.[14][15]
-
Participants: Healthy adult male or female volunteers.
-
Procedure:
-
Participants attend two separate study visits.
-
Following an overnight fast, an intravenous cannula is inserted for blood sampling and peptide administration.
-
Baseline blood samples are collected.
-
An intravenous infusion of either Kisspeptin-10 (e.g., 1.0 nmol/kg/hr) or a vehicle (placebo) is administered over a set period (e.g., 75-120 minutes).[6][14][15] Bolus injections have also been used, with doses ranging from 0.01 to 3.0 µg/kg.[8][16]
-
Blood samples are collected at regular intervals during and after the infusion to measure hormone levels (e.g., LH, FSH, testosterone) and kisspeptin concentrations.[14][17]
-
Functional magnetic resonance imaging (fMRI) and psychometric questionnaires can be employed during the infusion to assess effects on brain activity and mood/behavior.[12][14]
-
Signaling Pathways
The primary signaling mechanism for Kisspeptin-10 is through its G-protein-coupled receptor, KISS1R.[18]
General KISS1R Signaling Pathway
Activation of KISS1R by Kisspeptin-10 predominantly couples to the Gαq/11 protein. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][19] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is fundamental to many of the physiological effects of Kisspeptin-10, including its inotropic effects in the heart and its stimulation of GnRH neurons.[1][19]
Caption: General Kisspeptin-10 signaling pathway via KISS1R.
Experimental Workflow for Human Kisspeptin Administration Study
The following diagram illustrates a typical experimental workflow for a human study investigating the effects of Kisspeptin-10.
Caption: Experimental workflow for a human Kisspeptin-10 study.
Conclusion
The expanding body of research clearly indicates that Kisspeptin-10 is a multifaceted peptide with significant physiological functions in humans that extend well beyond the reproductive axis. Its roles in the cardiovascular, metabolic, renal, and central nervous systems present exciting new avenues for therapeutic intervention. A deeper understanding of the nuanced, tissue-specific actions and signaling pathways of Kisspeptin-10 will be crucial for the development of novel treatments for a range of conditions, from heart disease and metabolic disorders to mood and psychosexual conditions. This guide provides a foundational overview to aid researchers and drug development professionals in navigating this promising field.
References
- 1. Inotropic Action of the Puberty Hormone Kisspeptin in Rat, Mouse and Human: Cardiovascular Distribution and Characteristics of the Kisspeptin Receptor | PLOS One [journals.plos.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Potent Vasoconstrictor Kisspeptin-10 Induces Atherosclerotic Plaque Progression and Instability: Reversal by its Receptor GPR54 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomecentre.org [phenomecentre.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. peptidesciences.com [peptidesciences.com]
- 8. genoracle.com [genoracle.com]
- 9. Role of the kisspeptin-KISS1R axis in the pathogenesis of chronic kidney disease and uremic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Kisspeptin Role in Experimental Kidney Ischemia/Reperfusion Injury [foliamedica.bg]
- 11. Current Perspectives on Kisspeptins Role in Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kisspeptin hormone alters male brain networks to enhance sexual and emotional function – NIHR Imperial Biomedical Research Centre [imperialbrc.nihr.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Emerging Role(s) for Kisspeptin in Metabolism in Mammals [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: Intravenous Bolus vs. Continuous Infusion of Kisspeptin-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two primary intravenous administration methods for Kisspeptin-10: bolus injection and continuous infusion. The information compiled herein is intended to guide researchers in designing experiments to investigate the therapeutic potential and physiological effects of Kisspeptin-10 on the reproductive axis.
Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of Gonadotropin-Releasing Hormone (GnRH).[1] The mode of its administration significantly influences the resulting downstream hormonal cascade, particularly the pulsatility and overall secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Understanding these differences is crucial for both mechanistic studies and the development of kisspeptin-based therapies for reproductive disorders.
Data Presentation: Bolus vs. Continuous Infusion
The following tables summarize the quantitative effects of intravenous bolus and continuous infusion of Kisspeptin-10 on key reproductive hormones in healthy men, as reported in published studies.
Table 1: Effects of Intravenous Bolus Injection of Kisspeptin-10 on Serum LH Levels in Healthy Men
| Dose (µg/kg) | Baseline Mean LH (IU/L) | Peak Mean LH (IU/L) | Time to Peak | Study Reference |
| 1.0 | 4.1 ± 0.4 | 12.4 ± 1.7 | 30 min | [2][3][4] |
| 3.0 | - | Reduced response vs. 1 µg/kg | - | [2][3][4] |
Note: A dose of 3.0 µg/kg resulted in a reduced LH response compared to 1.0 µg/kg, suggesting potential rapid desensitization at higher bolus doses.[3]
Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on Serum LH and Testosterone Levels in Healthy Men
| Infusion Rate (µg/kg·h) | Duration (h) | Baseline Mean LH (IU/L) | Mean LH During Infusion (IU/L) | Baseline Mean Testosterone (nmol/L) | Mean Testosterone During Infusion (nmol/L) | Study Reference |
| 1.5 | up to 22.5 | 5.2 ± 0.8 | 14.1 ± 1.7 | - | - | [2][5] |
| 4.0 | 22.5 | 5.4 ± 0.7 | 20.8 ± 4.9 | 16.6 ± 2.4 | 24.0 ± 2.5 | [2][3][4] |
Table 3: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on LH Pulsatility in Healthy Men
| Infusion Rate (µg/kg·h) | Duration (h) | Baseline LH Pulse Frequency (pulses/h) | LH Pulse Frequency During Infusion (pulses/h) | Baseline LH Secretory Burst Mass (IU/L) | LH Secretory Burst Mass During Infusion (IU/L) | Study Reference |
| 1.5 | up to 22.5 | 0.7 ± 0.1 | 1.0 ± 0.2 | 3.9 ± 0.4 | 12.8 ± 2.6 | [2][5] |
Note: At a higher infusion rate of 4.0 µg/kg·h, LH pulses were obscured due to the high rate of secretion.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Kisspeptin-10 signaling pathway in the hypothalamus leading to GnRH release.
Caption: Comparative experimental workflow for bolus vs. continuous infusion of Kisspeptin-10.
Experimental Protocols
The following are generalized protocols for the intravenous administration of Kisspeptin-10 in human subjects, based on methodologies reported in the literature.[3][6] All procedures should be conducted under ethical approval and with informed consent.
Protocol 1: Intravenous Bolus Administration of Kisspeptin-10
1. Subject Preparation:
- Subjects should fast overnight prior to the study.
- On the morning of the study, two intravenous cannulae should be inserted, one in each forearm. One cannula will be used for blood sampling and the other for the administration of Kisspeptin-10 or vehicle.
2. Baseline Blood Sampling:
- To establish baseline hormone levels, blood samples should be collected at regular intervals (e.g., every 10-15 minutes) for a defined period (e.g., 30-60 minutes) before administration.
3. Preparation of Kisspeptin-10 Solution:
- Lyophilized Kisspeptin-10 should be reconstituted in sterile saline (0.9% sodium chloride) to the desired concentration. The amount will be calculated based on the subject's body weight and the target dose (e.g., 1.0 µg/kg).
4. Administration:
- At time zero, the calculated dose of Kisspeptin-10 solution is administered as a single intravenous bolus over a short period (e.g., 30 seconds).
5. Post-Administration Blood Sampling:
- Frequent blood samples should be collected post-administration to capture the hormonal response profile. A typical schedule would be every 10 minutes for the first hour, then at increasing intervals (e.g., 15, 30 minutes) for a total of 2-3 hours.
6. Sample Processing and Analysis:
- Blood samples should be collected into appropriate tubes (e.g., serum-separating tubes), allowed to clot, and then centrifuged to separate the serum.
- Serum samples should be stored at -20°C or lower until assayed for LH, FSH, and testosterone using validated immunoassays.
Protocol 2: Continuous Intravenous Infusion of Kisspeptin-10
1. Subject Preparation:
- Identical to the bolus administration protocol.
2. Baseline Blood Sampling:
- A more extended baseline sampling period is often required to accurately determine basal pulsatility. For example, blood sampling every 10 minutes for 4-8 hours.
3. Preparation of Kisspeptin-10 Infusion:
- Kisspeptin-10 is dissolved in sterile saline and loaded into a syringe for use with a calibrated infusion pump. The concentration is calculated to deliver the desired dose per unit of time (e.g., 1.5 µg/kg·h).
4. Administration:
- The infusion is commenced at a constant rate using the infusion pump and continued for the planned duration of the study (e.g., 8 to 22.5 hours).
5. Blood Sampling During Infusion:
- Blood sampling continues at regular intervals (e.g., every 10 minutes) throughout the infusion period to assess changes in hormone levels and pulsatility.
6. Sample Processing and Analysis:
- Sample handling is the same as for the bolus protocol.
- Analysis of LH pulsatility is typically performed using deconvolution analysis software.
Discussion and Application Notes
-
Hormonal Response: Intravenous bolus administration of Kisspeptin-10 leads to a rapid and dose-dependent increase in serum LH, with a peak occurring around 30 minutes post-injection.[2][3][4] In contrast, continuous infusion results in a sustained elevation of LH and testosterone levels.[2][3][4]
-
LH Pulsatility: A key advantage of continuous infusion at lower doses (e.g., 1.5 µg/kg·h) is its ability to increase LH pulse frequency and secretory burst mass, more closely mimicking physiological GnRH stimulation.[2][5] At higher infusion rates, the pulsatile nature of LH secretion can be obscured by the high, sustained levels of the hormone.[2]
-
Receptor Desensitization (Tachyphylaxis): There is evidence to suggest that high bolus doses of Kisspeptin-10 may lead to acute desensitization of the Kisspeptin receptor (GPR54), as evidenced by a blunted LH response at a 3 µg/kg dose compared to a 1 µg/kg dose.[3] However, some studies have shown that continuous infusion for up to 22.5 hours in healthy men did not result in desensitization.[7] This suggests that the mode of administration and the concentration of Kisspeptin-10 at the receptor are critical factors in determining whether tachyphylaxis occurs. Chronic, high-dose administration is more likely to induce desensitization.[8]
-
Therapeutic Implications: The choice between bolus and continuous infusion of Kisspeptin-10 will depend on the therapeutic goal. For diagnostic purposes or to initiate a robust but transient response, a bolus injection may be appropriate. For therapeutic applications aiming to restore or enhance pulsatile gonadotropin secretion, such as in certain forms of infertility, a continuous infusion or a pulsatile administration regimen that mimics the natural rhythm of GnRH release may be more effective.[9]
-
Future Research: Further studies are needed to fully elucidate the dose-response relationships and the potential for desensitization with different Kisspeptin-10 administration protocols in various patient populations. Comparing the effects of Kisspeptin-10 with its longer-acting analogue, Kisspeptin-54, and with direct GnRH administration can also provide valuable insights for therapeutic development.[10][11]
References
- 1. lifewellmd.com [lifewellmd.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]
- 8. ovid.com [ovid.com]
- 9. [PDF] Kisspeptin-10 is a potent stimulator of LH and increases pulse frequency in men. | Semantic Scholar [semanticscholar.org]
- 10. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioassays for Kisspeptin-10 Activity on GnRH Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins, products of the Kiss1 gene, are potent regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] The primary receptor for kisspeptins is the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1] Activation of GPR54 on gonadotropin-releasing hormone (GnRH) neurons is a critical step in stimulating GnRH secretion, which in turn governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Kisspeptin-10, a decapeptide, represents the minimal sequence required for full biological activity.
These application notes provide detailed protocols for in vitro bioassays to characterize the activity of Kisspeptin-10 on immortalized GnRH neuronal cell lines, such as GT1-7, GN11, and mHypoA-55. These assays are essential tools for studying the molecular mechanisms of Kisspeptin-10 action, screening for novel GPR54 modulators, and developing new therapeutic strategies for reproductive disorders.
Kisspeptin-10 Signaling Pathway in GnRH Neurons
Upon binding to GPR54, Kisspeptin-10 primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38, and the protein kinase A (PKA) pathway.[2] These signaling events culminate in the transcription of the GnRH gene and the secretion of the GnRH peptide.
Kisspeptin-10 signaling cascade in GnRH neurons.
Experimental Workflow for Assessing Kisspeptin-10 Activity
A general workflow for investigating the in vitro bioactivity of Kisspeptin-10 on GnRH cell lines involves several key stages, from cell culture to data analysis. The specific assays chosen will depend on the research question, but a comprehensive study would typically include assessments of intracellular signaling, gene expression, and peptide secretion.
General experimental workflow for Kisspeptin-10 bioassays.
Data Presentation
Table 1: Kisspeptin-10 Induced GnRH Secretion in GnRH Cell Lines
| Cell Line | Kisspeptin-10 Concentration | Incubation Time | Fold Increase in GnRH Secretion (approx.) | Reference |
| GT1-7 | 1 nM | 30 min | Significant increase | [3] |
| GT1-7 | 10 nM | 30 min | Significant increase | [3] |
| GT1-7 | 100 nM | 30 min | No significant effect | [3] |
| GT1-7 | 1 nM | 45 min | Significant increase | [4] |
| GT1-7 | 10 nM | 45 min | Significant increase | [4] |
| GT1-7 | 1 µM | 45 min | No significant increase | [4] |
| GT1-7 | 10 µM | 45 min | No significant increase | [4] |
| GT1-7 | 1 nM | 1.5 hours | 5-fold | [5] |
| GN11 | 1 nM | 1 hour | 4-fold | [5] |
Table 2: Kisspeptin-10 Induced Gene Expression in GnRH Cell Lines
| Cell Line | Gene | Kisspeptin-10 Concentration | Incubation Time | Fold Increase in mRNA Expression (approx.) | Reference |
| GT1-7 | GnRH | 1 nM | 4 hours | 4-fold | [5] |
| GT1-7 | GnRH | 1 nM | 16 hours | Sustained increase | [5] |
| GN11 | GnRH | 1 nM | 4 hours | 3.5-fold | [5] |
| GN11 | GnRH | 0.1 nM | 16 hours | 3-fold | [5] |
| mHypoA-55 (Kiss-1R overexpressing) | GnRH | Not specified | Not specified | Increased | [6][7] |
| mHypoA-55 (Kiss-1R overexpressing) | Kiss-1 | Not specified | Not specified | Increased | [6][7] |
| mHypoA-55 | Kiss-1 | Not specified | Not specified | Upregulated | [8] |
| mHypoA-55 | GnRH | Not specified | Not specified | Upregulated | [8] |
Table 3: Kisspeptin-10 Induced Intracellular Calcium Mobilization in GT1-7 Cells
| Kisspeptin-10 Concentration | Response | Reference |
| 30 nM | Small, non-significant increase in [Ca2+]i | |
| 100 nM | Significant triphasic change in [Ca2+]i | [1] |
| 300 nM | Significant triphasic change in [Ca2+]i | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Kisspeptin-10 stimulation in GnRH cell lines.
Materials:
-
GnRH cells (e.g., GT1-7)
-
Glass-bottom culture dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Kisspeptin-10 stock solution
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.
Procedure:
-
Cell Plating: Seed GnRH cells onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
On the day of the experiment, mix equal volumes of the Fura-2 AM and Pluronic F-127 stock solutions.
-
Dilute this mixture in HBSS to a final Fura-2 AM concentration of 2-5 µM.
-
-
Cell Loading:
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the dish/coverslip onto the microscope stage and perfuse with HBSS.
-
Identify a field of healthy cells and begin recording.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
After establishing a stable baseline, perfuse the cells with HBSS containing the desired concentration of Kisspeptin-10.
-
Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.
-
At the end of the experiment, you can perfuse with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain a maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with a chelator (e.g., EGTA) to obtain a minimum fluorescence ratio (Rmin) for calibration.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the fluorescence ratio over time to visualize the calcium response to Kisspeptin-10.
Protocol 2: GnRH Secretion Assay (EIA/RIA)
This protocol describes the measurement of GnRH released into the culture medium following Kisspeptin-10 stimulation.
Materials:
-
GnRH cells (e.g., GT1-7, GN11)
-
24- or 48-well culture plates
-
Serum-free culture medium
-
Kisspeptin-10 stock solution
-
Commercially available GnRH Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit
-
Plate reader (for EIA) or gamma counter (for RIA)
Procedure:
-
Cell Plating: Seed GnRH cells into 24- or 48-well plates and grow to 80-90% confluency.
-
Cell Starvation: To reduce basal GnRH secretion, replace the growth medium with serum-free medium and incubate for 2-4 hours prior to stimulation.
-
Kisspeptin-10 Stimulation:
-
Prepare dilutions of Kisspeptin-10 in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM).
-
Remove the starvation medium and add the Kisspeptin-10 solutions to the respective wells.
-
Incubate for the desired time period (e.g., 30 minutes to 4 hours).
-
-
Sample Collection:
-
Carefully collect the supernatant (culture medium) from each well.
-
Centrifuge the samples to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Samples can be stored at -80°C until analysis.
-
-
GnRH Quantification:
-
Quantify the GnRH concentration in the collected supernatants using a commercial GnRH EIA or RIA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, lyse the cells in each well and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the GnRH concentration to the total protein content in each well to account for variations in cell number.
-
Data Analysis: Calculate the concentration of GnRH in each sample based on the standard curve generated from the EIA/RIA. Express the results as fold change over the vehicle-treated control group.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the relative mRNA expression of GnRH and Kiss1 in GnRH cell lines after treatment with Kisspeptin-10.
Materials:
-
GnRH cells (e.g., mHypoA-55, GT1-7)
-
6- or 12-well culture plates
-
Serum-free culture medium
-
Kisspeptin-10 stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for GnRH, Kiss1, and a reference gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
Cell Plating and Treatment:
-
Seed GnRH cells into 6- or 12-well plates and grow to near confluency.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with various concentrations of Kisspeptin-10 for the desired duration (e.g., 4, 16, or 24 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
The in vitro bioassays described provide a robust framework for investigating the biological activity of Kisspeptin-10 on GnRH neuronal cell lines. By employing these detailed protocols for calcium imaging, GnRH secretion, and gene expression analysis, researchers can effectively characterize the signaling pathways and functional outcomes of GPR54 activation. The provided data tables offer a comparative overview of Kisspeptin-10's effects across different cell lines and experimental conditions, serving as a valuable reference for experimental design and data interpretation. These tools are indispensable for advancing our understanding of the neuroendocrine control of reproduction and for the development of novel therapeutics targeting the kisspeptin system.
References
- 1. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin induces Kiss-1 and GnRH gene expression in mHypoA-55 hypothalamic cell models: Involvement of the ERK and PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daily Changes in GT1–7 Cell Sensitivity to GnRH Secretagogues That Trigger Ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Mutual Interactions Between GnRH and Kisspeptin in GnRH- and Kiss-1-Expressing Immortalized Hypothalamic Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Kisspeptin-10 Induced LH and FSH Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the physiological effects of Kisspeptin-10 on the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The following sections detail the underlying signaling pathway, experimental workflows for both in vivo and in vitro studies, and methods for hormone quantification.
Kisspeptin-10 Signaling Pathway
Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] It primarily acts on GnRH neurons in the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[2][4] GnRH then travels through the portal blood system to the anterior pituitary gland, where it stimulates the gonadotroph cells to secrete LH and FSH.[1][2][4][5] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[4]
I. In Vivo Protocol: Kisspeptin-10 Administration in Rodent Models
This protocol describes the procedure for administering Kisspeptin-10 to rodents and subsequent blood collection for LH and FSH measurement.
Experimental Workflow
Materials
-
Kisspeptin-10 (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cannulation (if applicable)
-
Blood collection tubes (e.g., EDTA-coated for plasma, or serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Rodent model (e.g., adult male Wistar rats or C57BL/6 mice)
Procedure
-
Preparation of Kisspeptin-10 Solution:
-
Reconstitute lyophilized Kisspeptin-10 in sterile saline to the desired stock concentration. For instance, to prepare a 1 mg/ml stock, dissolve 1 mg of Kisspeptin-10 in 1 ml of saline.
-
Further dilute the stock solution with sterile saline to achieve the final desired administration concentration.
-
-
Animal Preparation and Administration:
-
Intravenous (IV) Administration: For conscious, freely moving animals, surgical implantation of a jugular vein cannula is recommended several days prior to the experiment to allow for recovery.[6] Anesthetize the animal and administer the calculated dose of Kisspeptin-10 as a bolus injection or continuous infusion through the cannula.[6]
-
Intracerebroventricular (ICV) Administration: Anesthetize the animal and place it in a stereotaxic frame.[7] A small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle.[7] Slowly inject the Kisspeptin-10 solution (typically 2-5 µl) into the ventricle.[7][8]
-
Subcutaneous (SC) Administration: Pinch the skin on the back of the neck and insert the needle into the tented area to deliver the Kisspeptin-10 solution.
-
-
Blood Sampling:
-
Collect a baseline blood sample immediately before Kisspeptin-10 administration.
-
Following administration, collect blood samples at specified time points. A typical schedule for a bolus injection would be 10, 20, 30, 45, 60, 75, and 90 minutes post-injection.[5] For infusions, blood can be sampled at regular intervals throughout the infusion period and post-infusion.[9][10]
-
Blood can be collected via tail vein, saphenous vein, or orbital sinus for terminal procedures. For chronic studies with repeated sampling, a cannula is preferred.
-
-
Sample Processing:
-
For plasma, collect blood in EDTA-coated tubes, keep on ice, and centrifuge at 1,500 x g for 15 minutes at 4°C.
-
For serum, collect blood in serum separator tubes, allow to clot at room temperature for 30 minutes, and then centrifuge at 1,500 x g for 15 minutes.
-
Aspirate the supernatant (plasma or serum) and store at -20°C or -80°C until analysis.
-
Quantitative Data from Rodent Studies
| Parameter | Value | Species | Administration Route | Result | Reference |
| Dose (Bolus) | 0.3 nmol/kg | Rat | IV | Robust LH burst | [6][11] |
| 3.0 nmol/kg | Rat | IV | Maximal LH response | [6][11] | |
| 30 nmol/kg | Rat | IV | Maximal LH response | [6][11] | |
| Dose (ICV) | 50 pmol | Rat | ICV | Significant increase in serum LH and FSH | [3] |
| Repeated Bolus | 30 nmol/kg (4 boluses at 75-min intervals) | Rat | IV | Sustained LH secretory pulses | [6] |
II. In Vitro Protocol: Kisspeptin-10 Stimulation of Pituitary Cells
This protocol outlines the procedure for treating primary pituitary cell cultures or pituitary cell lines with Kisspeptin-10 to measure LH and FSH release.
Experimental Workflow
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracerebroventricular injection of kisspeptin in male rats activates hypothalamo-pituitary-gonadal axis, but not hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Investigating Functional Hypothalamic Amenorrhea with Kisspeptin-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional Hypothalamic Amenorrhea (FHA) is a common cause of secondary amenorrhea, characterized by the suppression of the hypothalamic-pituitary-gonadal (HPG) axis in the absence of an organic cause.[1][2] It is often associated with stressors such as excessive exercise, low energy availability, and psychological stress.[1][2][3] The underlying pathophysiology involves a functional disruption of pulsatile Gonadotropin-Releasing Hormone (GnRH) secretion from the hypothalamus, leading to low levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), anovulation, and hypoestrogenism.[1][4]
Kisspeptin, a neuropeptide encoded by the KISS1 gene, has emerged as a critical upstream regulator of GnRH neurons and a key component of the GnRH pulse generator.[1][2][5][6] Kisspeptins act via the G protein-coupled receptor, KISS1R (also known as GPR54), to potently stimulate GnRH secretion.[5][6][7] This central role makes Kisspeptin-10, a biologically active decapeptide fragment of the full-length Kisspeptin-54, a valuable tool for investigating the pathophysiology of FHA and exploring its therapeutic potential.[8][9] Studies suggest that FHA may be a state of kisspeptin deficiency, and administration of exogenous kisspeptin can restore gonadotropin secretion.[8]
Mechanism of Action
Kisspeptin-10 exerts its effects by binding to the KISS1R on GnRH neurons in the hypothalamus.[5][10] This binding activates a Gαq/11 signaling cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7][10] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-activated Protein Kinase C (PKC), leads to neuronal depolarization and the secretion of GnRH into the hypophyseal portal system.[7][10][11] GnRH then travels to the anterior pituitary to stimulate the synthesis and release of LH and FSH.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Kisspeptin in functional hypothalamic amenorrhea: pathophysiology and therapeutic potential [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. corepeptides.com [corepeptides.com]
- 6. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 8. Kisspeptins Regulating Fertility: Potential Future Therapeutic Approach in Infertility Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. happyhormonesmd.com [happyhormonesmd.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Radioligand Binding Assays: Kisspeptin-10 and GPR54 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing radioligand binding assays to characterize the interaction between Kisspeptin-10 and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R). The protocols detailed below are foundational for screening novel therapeutic agents targeting this critical signaling pathway, which is integral to reproductive health and has implications in cancer biology.
Introduction to the Kisspeptin/GPR54 System
The Kisspeptin/GPR54 signaling system is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, the onset of puberty and control of fertility. Kisspeptins, products of the KISS1 gene, are a family of peptides that include Kisspeptin-54, -14, -13, and -10.[1][2] These peptides are the endogenous ligands for the G protein-coupled receptor GPR54.[1][2] The interaction between kisspeptins and GPR54 primarily initiates a Gαq/11-mediated signaling cascade, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4][5] This signaling cascade is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[6][7]
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between Kisspeptin-10 and GPR54.[8][9] These assays are instrumental in determining the binding affinity of ligands and the density of receptors in a given biological sample.
Key Signaling Pathway of Kisspeptin/GPR54
The binding of Kisspeptin to GPR54 triggers a cascade of intracellular events. A simplified representation of this pathway is illustrated below.
Quantitative Data Summary
The following tables summarize key binding parameters for Kisspeptin-10 and related ligands with GPR54, as determined by radioligand binding assays.
Table 1: Competitive Binding Affinities (Ki) of Kisspeptins for GPR54
| Ligand | Receptor Species | Cell Line | Radioligand | Ki (nM) | Reference |
| Kisspeptin-10 | Human | CHO-K1 | [125I]Kisspeptin-54 | 2.33 | [10] |
| Kisspeptin-10 | Rat | CHO-K1 | [125I]Kisspeptin-54 | 1.59 | [10] |
| Kisspeptin-54 | Human | CHO-K1 | [125I]Kisspeptin-10 | 1.45 ± 0.1 | [8] |
| Kisspeptin-54 | Rat | CHO-K1 | [125I]Kisspeptin-10 | 1.81 ± 0.05 | [8] |
Table 2: Saturation Binding Parameters for Kisspeptin Radioligands
| Radioligand | Receptor Species | Cell Line/Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]Kisspeptin-10 | Rat | CHO-K1 cells expressing rat GPR54 | Data not specified | Data not specified | [11] |
| [125I]Kisspeptin-54 | Human | CHO-KISS1R membranes | Used for competition assays | Data not specified | [12] |
Note: Specific Kd and Bmax values from saturation assays are not consistently reported in the cited literature, which often focuses on the relative affinities from competitive assays.
Experimental Protocols
Radioligand binding assays are primarily categorized into saturation and competitive assays.[9][13][14] Saturation assays are employed to ascertain the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[9][15] Competitive binding assays are utilized to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radioligand from the receptor.[9]
General Workflow for Radioligand Binding Assays
The general workflow for a filtration-based radioligand binding assay is depicted below.
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the binding affinity (Kd) of a radioligand, such as [125I]Kisspeptin-10, for GPR54.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing human or rat GPR54.
-
Radioligand: [125I]Kisspeptin-10.
-
Unlabeled Ligand: Unlabeled Kisspeptin-10 for determining non-specific binding.
-
Binding Buffer: 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, 1% BSA, pH 7.4.[12]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Scintillation Vials and Fluid.
-
Gamma Counter.
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).
-
Radioligand Addition: Add increasing concentrations of [125I]Kisspeptin-10 to the tubes. A typical concentration range would span from 0.01 nM to 10 nM.
-
Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [125I]Kisspeptin-10 along with a high concentration of unlabeled Kisspeptin-10 (e.g., 1 µM) to saturate the receptors and measure non-specific binding.[11]
-
Incubation: Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials and measure the bound radioactivity using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of unlabeled ligand.
-
Non-Specific Binding: Radioactivity measured in the presence of excess unlabeled ligand.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of the radioligand. Use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled test compound for GPR54.
Materials:
-
Same as for the Saturation Binding Assay, with the addition of the unlabeled test compound(s).
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).
-
Radioligand Addition: Add a fixed concentration of [125I]Kisspeptin-10 to all tubes. The concentration should ideally be at or below the Kd value determined from the saturation assay to ensure sensitivity.
-
Competitor Addition: Add increasing concentrations of the unlabeled test compound to the tubes. A wide concentration range is recommended, for example, from 1 pM to 1 µM.[8]
-
Control Tubes:
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-Specific Binding: Tubes containing membranes, radioligand, and a high concentration of unlabeled Kisspeptin-10 (e.g., 1 µM).
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding assays).
-
-
Principles of Binding Assays
The relationship between total, specific, and non-specific binding in saturation and competitive assays is crucial for data interpretation.
Conclusion
The protocols and data presented herein provide a robust framework for investigating the Kisspeptin-10 and GPR54 interaction. These radioligand binding assays are indispensable tools in the field of reproductive endocrinology and oncology, facilitating the discovery and characterization of novel modulators of the Kisspeptin/GPR54 signaling pathway. Careful execution of these protocols and rigorous data analysis will yield reliable and reproducible results, advancing our understanding of this vital biological system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. aparicio.molonc.ca [aparicio.molonc.ca]
- 7. Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Kisspeptin 10 (human) | KISS-Derived Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Kisspeptin-10 as a potential therapeutic agent for infertility
Application Notes: Kisspeptin-10 in Infertility Research
Introduction
Kisspeptin, a product of the KISS1 gene, has been identified as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a key player in reproductive health.[1][2] The peptide family includes various forms, with Kisspeptin-10 being the minimal sequence demonstrating full biological activity.[3] It acts as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), now known as KISS1R.[4][5] The discovery that mutations in the KISS1R gene lead to hypogonadotropic hypogonadism and infertility has highlighted the indispensable role of the kisspeptin signaling system in puberty and reproduction.[6][7] These findings have spurred significant research into Kisspeptin-10 as a potential therapeutic agent for various forms of infertility.[8][9]
Mechanism of Action
Kisspeptin-10 exerts its primary influence on the reproductive axis by stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[9][10] Neurons in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus release kisspeptin.[11][12] Upon binding to the KISS1R on GnRH neurons, Kisspeptin-10 initiates a signaling cascade that leads to the secretion of GnRH.[7][11] GnRH then travels to the anterior pituitary gland, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the bloodstream.[10] These gonadotropins act on the gonads to stimulate steroidogenesis (testosterone and estradiol production) and gametogenesis, which are essential for fertility.[10] This hierarchical control underscores Kisspeptin-10's position as a master regulator of the HPG axis.[2][13]
Therapeutic Applications
Kisspeptin-10 and its longer-acting analogue, Kisspeptin-54, have shown promise in treating reproductive disorders.[1] Exogenous administration can stimulate the HPG axis, making it a potential therapy for conditions characterized by deficient GnRH pulsatility.[13]
-
Hypothalamic Amenorrhea: In women with infertility due to hypothalamic amenorrhea, intermittent administration of kisspeptin can restore gonadotropin secretion.[13][14]
-
Ovulation Triggering in IVF: Kisspeptin can be used to trigger oocyte maturation in women undergoing in vitro fertilization (IVF).[15] This may offer a more physiological and potentially safer alternative to human chorionic gonadotropin (hCG), reducing the risk of ovarian hyperstimulation syndrome (OHSS).[15][16]
-
Male Infertility: In men, Kisspeptin-10 administration potently stimulates LH secretion, leading to a subsequent increase in testosterone levels.[3][17] This suggests its potential use in male infertility and hypogonadism of central origin.[18]
-
Diagnostic Tool: The response to Kisspeptin-10 can help diagnose the integrity of the HPG axis. A normal response indicates that the GnRH neuronal system is intact.[13]
Data Presentation
The following tables summarize quantitative data from key human studies on the effects of Kisspeptin-10 administration.
Table 1: Effects of Intravenous (IV) Bolus Kisspeptin-10 on LH and FSH in Healthy Men
| Dose (µg/kg) | Baseline Mean LH (IU/L) | Peak Mean LH (IU/L) at 30 min | Fold Increase | Reference |
| 1.0 | 4.1 ± 0.4 | 12.4 ± 1.7 | ~3.0 | [3][17] |
| 3.0 | - | Reduced response vs. 1 µg/kg | - | [3][17] |
Table 2: Effects of IV Infusion of Kisspeptin-10 in Healthy Men
| Infusion Rate (µg/kg/h) | Duration (h) | Baseline Mean LH (IU/L) | Mean LH during Infusion (IU/L) | Effect on Testosterone | Reference |
| 1.5 | 9 | 5.2 ± 0.8 | 14.1 ± 1.7 | Increased | [3][17] |
| 4.0 | 22.5 | 5.4 ± 0.7 | 20.8 ± 4.9 | Increased from 16.6 to 24.0 nmol/L | [3][17] |
Table 3: Sexual Dimorphism in Response to IV Bolus Kisspeptin-10
| Subject Group | Dose (nmol/kg) | Effect on LH & FSH | Reference |
| Healthy Men | ≥ 0.3 | Robust increase in LH and FSH | [19][20] |
| Women (Follicular Phase) | Up to 10 | No significant alteration | [19][20][21] |
| Women (Preovulatory Phase) | 10 | Significant increase in LH and FSH | [19][20][21] |
Note: The responsiveness to kisspeptin varies significantly, with women in the preovulatory phase showing the greatest sensitivity, likely due to the positive feedback effects of estrogen.[6][7]
Protocols for Kisspeptin-10 Research
The following protocols are generalized methodologies based on published research and are intended for research purposes only. All experiments involving animals or humans must be conducted under approved ethical guidelines.
1. Protocol for In Vivo Kisspeptin-10 Administration in Rodents
This protocol describes the central or peripheral administration of Kisspeptin-10 to adult male rats to assess its effect on the HPG axis.[4]
-
1.1. Animal Model:
-
Use adult male Wistar rats (250-300g).
-
House animals under controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
For central administration (intracerebroventricular, i.c.v.), surgically implant a cannula into the lateral cerebral ventricle. Allow for a recovery period of 5-7 days.
-
For peripheral administration (intravenous, i.v.), implant an intracardiac cannula for serial blood sampling.[22]
-
-
1.2. Reagent Preparation:
-
Dissolve lyophilized Kisspeptin-10 in sterile 0.9% saline to the desired concentration (e.g., 1 nmol/10 µl for i.c.v. injection).[23]
-
-
1.3. Administration and Sampling:
-
Acclimatize conscious, freely moving rats to the experimental setup.
-
For i.c.v. administration: Inject a single bolus of Kisspeptin-10 (e.g., 1 nmol) or vehicle (saline).[23]
-
For i.v. administration: Inject a bolus of Kisspeptin-10 at doses ranging from 0.3 to 30 nmol/kg.[22]
-
Collect blood samples (approx. 250 µl) via the cannula at baseline (0 min) and at 10, 15, 20, 60, and 120 minutes post-injection.[4][22]
-
Centrifuge blood samples, separate the plasma/serum, and store at -80°C until hormone analysis.
-
-
1.4. Hormone Analysis:
-
Measure plasma/serum concentrations of LH, FSH, and testosterone using commercially available ELISA or radioimmunoassay (RIA) kits.
-
2. Protocol for In Vitro Hypothalamic Explant Culture
This protocol assesses the direct effect of Kisspeptin-10 on GnRH release from hypothalamic tissue.[4]
-
2.1. Tissue Preparation:
-
Euthanize adult male rats and rapidly dissect the medial basal hypothalamus.
-
Place the explant in an appropriate incubation medium (e.g., Krebs-Ringer bicarbonate buffer) supplemented with glucose and BSA.
-
-
2.2. Incubation and Treatment:
-
Pre-incubate the hypothalamic explants for 30-60 minutes to stabilize.
-
Replace the medium with fresh medium containing various concentrations of Kisspeptin-10 (e.g., 100-1000 nM) or vehicle control.[4]
-
Incubate for a defined period (e.g., 60 minutes).
-
-
2.3. Sample Collection and Analysis:
-
Collect the incubation medium at the end of the treatment period.
-
Measure the concentration of GnRH in the medium using a specific RIA or ELISA kit.
-
Normalize GnRH release to the protein content of the hypothalamic tissue.
-
3. General Protocol for Hormone Measurement by ELISA
This protocol provides a general workflow for quantifying hormone levels (e.g., Kisspeptin, LH, FSH) in biological samples using a sandwich ELISA kit.[24]
-
3.1. Preparation:
-
Allow all kit reagents and samples to reach room temperature.
-
Prepare standards, controls, and samples. Samples may require dilution to fall within the standard curve range.
-
Serum samples should be prepared by allowing blood to clot, followed by centrifugation to collect the supernatant. Plasma should be collected using an anticoagulant like EDTA and centrifuged promptly.[24]
-
-
3.2. Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add Biotin-labeled detection antibody to each well. Cover and incubate as per the kit's instructions (e.g., 90 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add Horseradish Peroxidase (HRP)-conjugate to each well. Cover and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again to remove unbound HRP-conjugate.
-
Add the substrate reagent (e.g., TMB) to each well. Incubate in the dark (e.g., 15 minutes at 37°C) to allow for color development.[24]
-
Add Stop Solution to each well to terminate the reaction.
-
-
3.3. Data Acquisition and Analysis:
-
Immediately read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the OD values against the concentrations of the standards.
-
Calculate the concentration of the hormone in the samples by interpolating their OD values from the standard curve.
-
References
- 1. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kisspeptin-10 Peptide: Implications for Scientific Research | Knysna-Plett Herald [knysnaplettherald.com]
- 3. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. kisspeptin receptor | Kisspeptin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]
- 9. mdpi.com [mdpi.com]
- 10. transformyou.com [transformyou.com]
- 11. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The role of kisspeptin signalling in the hypothalamic–pituitary–gonadal axis — current perspective | Javed | Endokrynologia Polska [journals.viamedica.pl]
- 14. medrxiv.org [medrxiv.org]
- 15. Using the novel hormone kisspeptin to improve IVF treatment – NIHR Imperial Biomedical Research Centre [imperialbrc.nihr.ac.uk]
- 16. Subcutaneous Kisspeptin for Fertility Issues · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. genoracle.com [genoracle.com]
- 18. ovid.com [ovid.com]
- 19. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
short half-life of Kisspeptin-10 and its implications for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-10. The content focuses on challenges arising from the peptide's short half-life and offers practical solutions for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with Kisspeptin-10 in vivo?
The principal challenge is its very short circulating half-life.[1] Kisspeptin-10 is rapidly degraded by enzymes, which can lead to lower-than-expected bioactivity in vivo compared to in vitro studies and its longer counterpart, Kisspeptin-54.[1][2] This rapid clearance necessitates careful consideration of the route and timing of administration to achieve desired physiological effects.
Q2: How does the half-life of Kisspeptin-10 compare to Kisspeptin-54?
Kisspeptin-10 has a significantly shorter half-life than Kisspeptin-54. The in vivo plasma half-life of intravenously administered Kisspeptin-10 is approximately 4 minutes in humans, which is about seven times shorter than that of Kisspeptin-54, which is around 28 minutes.[3][4][5] This difference is a critical factor in experimental design, as Kisspeptin-54's greater resistance to enzymatic breakdown may make it more suitable for studies requiring a more sustained effect.[1]
Q3: What are the recommended storage and handling procedures for Kisspeptin-10?
Proper storage is crucial to prevent degradation. Lyophilized (powder) Kisspeptin-10 is stable for weeks at room temperature but should be stored desiccated below -18°C for long-term stability.[6] Once reconstituted in a sterile aqueous solution, it should be stored at 4°C for short-term use (2-7 days) and below -18°C for future use.[6] It is highly recommended to aliquot the reconstituted solution before freezing to avoid repeated freeze-thaw cycles.[7]
Q4: What causes receptor desensitization or tachyphylaxis with Kisspeptin-10 administration?
Continuous or high-dose administration of Kisspeptin-10 can lead to rapid desensitization of its receptor, KISS1R.[8][9] This phenomenon has been observed in studies where repeated injections or sustained infusions resulted in a diminished luteinizing hormone (LH) response over time.[9] To avoid this, a pulsatile or intermittent dosing schedule is often recommended over continuous exposure.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant LH/FSH Response After Peripheral Administration
Possible Cause: The most likely cause is the rapid enzymatic degradation of Kisspeptin-10 in circulation before it can reach its target receptors in the hypothalamus in sufficient concentration.[1][11] Its half-life in rat plasma at 37°C is less than two minutes.[11] Subcutaneous administration can be particularly ineffective as the peptide may be degraded in the subcutaneous tissue.[3]
Solutions:
-
Optimize Administration Route: Intravenous (IV) bolus or infusion is more effective than subcutaneous injection as it delivers the peptide directly into circulation.[3]
-
Use a Continuous Infusion Protocol: For a sustained effect, a continuous IV infusion can maintain plasma concentrations, which has been shown to successfully increase LH pulse frequency.[8][12][13]
-
Consider Kisspeptin Analogs: If a longer duration of action is required, consider using Kisspeptin-54 or rationally designed Kisspeptin-10 analogs that are more resistant to enzymatic cleavage.[1][2] Analogs like [dY]1KP-10 have demonstrated more potent in vivo effects than the native peptide.[1][2]
Issue 2: Reduced Efficacy with Repeated Dosing
Possible Cause: This is likely due to receptor desensitization (tachyphylaxis), where the KISS1R becomes less responsive to the ligand after prolonged or repeated exposure.[8][9] This has been observed with high-dose bolus injections and continuous infusions.[3][9]
Solutions:
-
Implement a Pulsatile Dosing Regimen: Administer Kisspeptin-10 in discrete pulses rather than continuously. A schedule of 1-2 injections per week is often used in research to avoid desensitization.[10]
-
Adjust the Dosage: A reduced response has been observed at higher doses (e.g., 3.0 µg/kg) compared to moderate doses (e.g., 1.0 µg/kg), suggesting that a maximal effective dose exists, beyond which desensitization may occur more rapidly.[12][14] Conduct a dose-response study to identify the optimal concentration for your model.
-
Allow for a Washout Period: Ensure adequate time between administrations to allow for receptor re-sensitization.
Quantitative Data Summary
Table 1: Comparative Half-Life of Kisspeptin Isoforms
| Peptide | In Vivo Half-Life (Humans) | In Vitro Half-Life (Rat Plasma, 37°C) | Key Implications |
| Kisspeptin-10 | ~4 minutes[3][4][5] | ~1.7 minutes[11] | Requires IV administration for reliable systemic effects; risk of rapid degradation. |
| Kisspeptin-54 | ~28 minutes[3][5] | Longer than KP-10 (data varies) | More stable; suitable for protocols requiring sustained action (e.g., subcutaneous injection).[5] |
Table 2: Stability of Kisspeptin-10 in Rat Plasma
| Temperature | Decomposition Half-Life |
| 4°C | 6.8 minutes[11] |
| 25°C | 2.9 minutes[11] |
| 37°C | 1.7 minutes[11] |
Table 3: Recommended Storage Conditions for Kisspeptin-10
| Form | Temperature | Duration |
| Lyophilized | Room Temperature | Up to 3 weeks[6] |
| -18°C (Desiccated) | Recommended for long-term storage[6] | |
| Reconstituted | 4°C | 2-7 days[6] |
| -18°C or below | Recommended for future use (aliquot to avoid freeze-thaw)[6][7] |
Key Experimental Protocols
Protocol 1: Reconstitution and Handling of Lyophilized Kisspeptin-10
-
Pre-Reconstitution: Before opening, bring the vial of lyophilized Kisspeptin-10 to room temperature.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., sterile 0.9% saline). It is recommended to reconstitute to a concentration of not less than 100 µg/ml.[6] To avoid foaming, gently introduce the solvent down the side of the vial.
-
Dissolving: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.[10]
-
Aliquoting: Once fully dissolved, divide the solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[7]
-
Storage: For immediate use (within days), store the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.[6]
Protocol 2: In Vivo LH Response to IV Bolus Kisspeptin-10 in Male Rodents (General Methodology)
This protocol is a generalized summary based on published studies and should be adapted to specific institutional and experimental requirements.
-
Animal Preparation: Use adult male rats equipped with jugular vein cannulas for blood sampling and administration. Allow animals to acclimate.
-
Baseline Sampling: Collect baseline blood samples through the cannula at set intervals (e.g., -60, -45, -30, -15, and 0 minutes) before administration to establish baseline LH levels.
-
Administration: Administer a single intravenous (IV) bolus of Kisspeptin-10 at the desired dose (e.g., 0.3 to 30 nmol/kg) or vehicle (saline) at time 0.[15]
-
Post-Administration Sampling: Collect blood samples at frequent intervals post-injection (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) to capture the dynamic LH response.[12][15]
-
Sample Processing: Process blood samples to separate plasma or serum and store at -80°C until hormone analysis.
-
Hormone Analysis: Measure LH concentrations using a validated assay (e.g., ELISA or RIA).
-
Data Analysis: Analyze the data by calculating the area under the curve (AUC) for LH release and comparing peak LH levels between treatment and vehicle groups.
Visual Guides
Caption: Simplified Kisspeptin-10 signaling pathway leading to gonadotropin release.
Caption: General experimental workflow for in vivo Kisspeptin-10 administration studies.
Caption: Decision logic for selecting the appropriate kisspeptin form for an experiment.
References
- 1. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kisspeptin-10 Peptide | Kisspeptin-10 Synthetic Hormone | ProSpec [prospecbio.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidesciences.com [peptidesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
strategies to improve the therapeutic efficacy of Kisspeptin-10
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kisspeptin-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic efficacy of this potent neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is Kisspeptin-10 and what is its primary biological function?
A1: Kisspeptin-10 (KP-10) is the smallest, fully active fragment of the Kisspeptin peptide family, encoded by the KISS1 gene.[1][2] Its primary function is to act as a potent ligand for the G protein-coupled receptor KISS1R (also known as GPR54).[2][3] This interaction is a critical upstream regulatory step in the Hypothalamus-Pituitary-Gonadal (HPG) axis.[4] By stimulating hypothalamic neurons, Kisspeptin-10 triggers the release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][5][6] These gonadotropins are essential for regulating reproductive function and steroidogenesis (e.g., testosterone production).[4][6]
Q2: What is the primary limitation of using native Kisspeptin-10 as a therapeutic agent?
A2: The main challenge in the therapeutic application of native Kisspeptin-10 is its very short biological half-life.[7][8] The peptide is subject to rapid enzymatic degradation and clearance from circulation.[7][9] Studies in rats have shown that after intravenous administration, Kisspeptin-10 is eliminated and becomes undetectable in plasma within 30 minutes.[10][11] In human plasma, the post-infusion half-life has been measured to be as short as approximately 4 minutes.[12] This rapid breakdown limits its duration of action and potential clinical utility, necessitating strategies to improve its stability and in vivo bioactivity.[7][9]
Q3: What are the principal strategies being explored to enhance the therapeutic efficacy of Kisspeptin-10?
A3: To overcome the limitation of its short half-life, several strategies are being employed:
-
Rational Peptide Modification: This involves making specific amino acid substitutions to protect the peptide from enzymatic cleavage.[7][13] For example, substituting an amino acid with its D-amino acid equivalent (e.g., [dY]1KP-10) or modifying the peptide backbone can enhance stability while retaining receptor binding affinity.[7][9][14]
-
Development of Synthetic Analogs: Novel synthetic agonists with improved pharmacokinetic profiles have been developed.[15] Analogs like TAK-448, KISS1-305, and MVT-602 were designed to have increased stability and potency, making them more suitable for therapeutic applications.[13][15][16]
-
Optimizing Administration Route and Regimen: Research has explored various administration routes (intravenous, subcutaneous) and regimens (bolus vs. continuous infusion) to modulate its effect.[15][17] It has been discovered that the pattern of administration is critical for avoiding receptor desensitization.[18]
Troubleshooting Guide
Q4: I am observing rapid degradation of Kisspeptin-10 in my plasma stability assay. Is this expected, and how can I minimize it?
A4: Yes, rapid degradation is an expected characteristic of Kisspeptin-10. The peptide has a very short half-life in plasma due to enzymatic activity.
Troubleshooting Steps & Considerations:
-
Temperature Control: Degradation is temperature-dependent. Ensure your experiment is conducted on ice or at 4°C whenever possible to slow enzymatic activity.[10][12]
-
Protease Inhibitors: Consider adding a cocktail of protease inhibitors to your plasma samples to reduce enzymatic cleavage, although this may not be suitable for all experimental aims.
-
Rapid Analysis: Minimize the time between sample collection and analysis. Use a rapid and sensitive quantification method like LC-MS/MS.[10]
-
Handling: Ensure proper handling and storage of the lyophilized peptide and reconstituted solutions. Store lyophilized peptide at -20°C and reconstituted aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[2][19]
Table 1: In Vitro Decomposition Half-Life of Kisspeptin-10 in Rat Plasma
| Temperature | Decomposition Half-Life (t½) |
| 4°C | 6.8 minutes |
| 25°C | 2.9 minutes |
| 37°C | 1.7 minutes |
| Data sourced from LC-MS/MS stability studies in rat plasma.[10][12] |
Q5: My experiment involves repeated administration of Kisspeptin-10, but the stimulatory effect on LH diminishes over time. What is causing this tachyphylaxis?
A5: The diminishing response, known as tachyphylaxis or desensitization, is a well-documented phenomenon with continuous or high-frequency Kisspeptin administration.[20][21] It is caused by the desensitization and downregulation of the KISS1R receptor on GnRH neurons.[20][22] Continuous exposure to the agonist leads to receptor internalization and uncoupling from its signaling pathway, rendering the neuron less responsive to further stimulation.[22][23]
Recommendations:
-
Adopt a Pulsatile Dosing Regimen: Kisspeptin is naturally released in a pulsatile manner. To mimic this and avoid receptor desensitization, use an intermittent or pulsatile administration schedule rather than a continuous infusion.[18][23] Studies show that repeated bolus injections at sufficient intervals can elicit a sustained pattern of LH secretion, whereas continuous infusion leads to a sharp decline.[18][24]
-
Dose Adjustment: Very high doses can accelerate tachyphylaxis.[21] Determine the minimal effective dose for your experiment.
-
Use of Novel Agonists: Some newer analogs may have different receptor interaction kinetics that could potentially mitigate desensitization, though this requires further investigation.
Caption: Administration regimen affects KISS1R response.
Q6: The in vivo efficacy of my Kisspeptin-10 is much lower than its in vitro receptor binding affinity would suggest. How can I improve the in vivo response?
A6: This is a common observation and is primarily due to Kisspeptin-10's poor pharmacokinetic profile (i.e., rapid enzymatic breakdown and clearance).[7] While it binds effectively to its receptor in a controlled in vitro environment, it is quickly degraded in vivo before it can exert a sustained effect.
Strategies to Improve In Vivo Efficacy:
-
Utilize Stabilized Analogs: The most effective strategy is to use a Kisspeptin analog specifically designed for greater in vivo stability and bioactivity. Several such analogs have been developed and show superior performance compared to the native peptide.
-
Formulation Strategies: While more complex, exploring advanced delivery systems like hydrogels, nanoparticles, or conjugation to larger molecules (e.g., PEGylation) could be considered to prolong the peptide's circulation time.
Table 2: Comparison of Kisspeptin-10 and Selected Analogs
| Compound | Modification Strategy | Key Advantage |
| Kisspeptin-10 | Native Peptide | Baseline for comparison |
| [dY]¹KP-10 | Substitution with a D-amino acid at position 1 | Increased in vivo potency; significantly greater LH and testosterone stimulation 60 min post-injection compared to KP-10.[7][9] |
| TAK-448 | Nonapeptide analog with modified backbone | Increased stability and half-life while retaining high receptor binding affinity.[13][16] |
| MVT-602 (KISS1-305) | Nonapeptide analog designed to resist protease degradation | More robust agonistic activity in vivo and greater resistance to degradation.[15][16] |
Experimental Protocols
Protocol 1: In Vitro Kisspeptin-10 Plasma Stability Assay
This protocol outlines a method to determine the stability of Kisspeptin-10 in plasma using LC-MS/MS for quantification.
Materials:
-
Lyophilized Kisspeptin-10
-
Sterile, distilled water or appropriate buffer for reconstitution
-
Freshly collected plasma (e.g., rat, human) containing anticoagulant (e.g., EDTA)
-
Incubator or water bath (37°C)
-
Acetonitrile (ACN) with 1% formic acid (Quenching Solution)
-
LC-MS/MS system
Methodology:
-
Peptide Reconstitution: Carefully reconstitute lyophilized Kisspeptin-10 in sterile water to a known stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
Sample Preparation: Thaw plasma on ice. Aliquot plasma into microcentrifuge tubes (e.g., 190 µL per tube).
-
Initiate Reaction: Spike each plasma aliquot with a small volume (e.g., 10 µL) of the Kisspeptin-10 stock solution to achieve the desired starting concentration. Vortex briefly. This is your T=0 time point.
-
Incubation: Place the tubes in a 37°C incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), remove one tube from the incubator.
-
Quench Reaction: Immediately add 2-3 volumes of ice-cold Quenching Solution (e.g., 400 µL of ACN with 1% formic acid) to the tube. This stops the enzymatic reaction and precipitates plasma proteins.
-
Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide. Analyze the concentration of intact Kisspeptin-10 using a validated LC-MS/MS method.[10]
-
Data Analysis: Plot the concentration of Kisspeptin-10 against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Caption: Workflow for an in vitro plasma stability assay.
Appendices
Kisspeptin/KISS1R Signaling Pathway
The binding of Kisspeptin to its receptor, KISS1R, on GnRH neurons primarily activates the Gαq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neuronal depolarization and the subsequent secretion of GnRH into the portal hypophyseal circulation.[3]
Caption: Simplified KISS1R signaling pathway in GnRH neurons.
References
- 1. Buy Kisspeptin-10 Peptide 10mg (vial) | BioLongevity Labs [biolongevitylabs.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. genoracle.com [genoracle.com]
- 7. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. excelmale.com [excelmale.com]
- 12. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional evaluation of a novel kisspeptin analogue on the reproduction of female goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. excelmale.com [excelmale.com]
- 16. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 17. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. peptidedosages.com [peptidedosages.com]
- 20. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Kisspeptin-10 and Kisspeptin-54 Potency in Human Clinical Trials
An Objective Guide for Researchers and Drug Development Professionals
Kisspeptin, a product of the KISS1 gene, is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion.[1][2] Its various isoforms, principally Kisspeptin-54 (Kp-54) and the C-terminal decapeptide Kisspeptin-10 (Kp-10), are subjects of extensive research for their therapeutic potential in reproductive disorders.[2][3] While both isoforms share the same active C-terminal sequence and bind to the same receptor (KISS1R), their efficacy and pharmacokinetic profiles present notable differences in human clinical settings.[2][4] This guide provides an objective comparison of their potency, supported by data from human clinical trials.
Quantitative Comparison of Gonadotropin Response
A key human study directly compared the effects of equimolar intravenous infusions of Kp-10 and Kp-54 on gonadotropin secretion in healthy men. The results indicate that while both isoforms stimulate Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) release, their observed potency differs, particularly when considering the integrated hormonal response over time.
Data from this pivotal study are summarized below. The primary metric for comparison is the Area Under the Curve (AUC) for serum LH and FSH during a 3-hour intravenous infusion at a dose of 1.0 nmol/kg/h.
| Peptide (Dose: 1.0 nmol/kg/h) | Mean AUC Serum LH (h·IU/L) | Mean AUC Serum FSH (h·IU/L) |
| Vehicle (Placebo) | Not elevated significantly | Not elevated significantly |
| Kisspeptin-10 | 10.81 ± 1.73 | 6.13 ± 0.61 |
| Kisspeptin-54 | 14.43 ± 1.27 | 7.01 ± 0.65 |
| GnRH | 34.06 ± 5.18 | 10.22 ± 1.25 |
Data sourced from Jayasena et al., 2015.[3][5][6]
At the doses tested, Kp-54 infusion resulted in a modestly higher gonadotropin response compared to Kp-10.[3][5] However, both kisspeptin isoforms were found to be less potent than a direct pituitary stimulant, GnRH, which induced a significantly higher release of both LH and FSH.[3][6]
Interestingly, the similar gonadotropin responses occurred despite plasma levels of immunoreactive kisspeptin being 37-fold higher during the Kp-54 infusion compared to the Kp-10 infusion at the same molar dose.[5] This discrepancy is largely attributed to their differing pharmacokinetic profiles; Kp-54 has a substantially longer plasma half-life (approx. 28 minutes) compared to the much shorter half-life of Kp-10 (approx. 4 minutes).[7]
Kisspeptin Signaling Pathway
Both Kisspeptin-10 and Kisspeptin-54 exert their effects by binding to the G-protein coupled receptor, KISS1R (also known as GPR54), located on GnRH neurons in the hypothalamus. This interaction initiates a downstream signaling cascade that culminates in the secretion of GnRH.
Caption: Kisspeptin signaling cascade in a hypothalamic GnRH neuron.
Experimental Protocols
The primary human clinical trial data cited in this guide is from a single-blinded, placebo-controlled physiological study.
Study Design:
-
Participants: Healthy male volunteers (n=5 per dosing group).
-
Interventions: On separate study days, participants received 3-hour intravenous infusions of:
-
Vehicle (Placebo)
-
Kisspeptin-10
-
Kisspeptin-54
-
GnRH
-
-
Dosing: Each peptide was administered at three equimolar doses: 0.1, 0.3, and 1.0 nmol/kg/h.[3][6]
-
Blood Sampling: Venous blood samples were taken every 10 minutes throughout the study (from t=0 to t=240 min) for the measurement of serum LH and FSH.[6]
-
Washout Period: Study visits for each participant were conducted at least one week apart to ensure adequate washout.[3][6]
Caption: General experimental workflow for the comparative clinical trial.
Summary and Implications
In a direct comparison using continuous intravenous infusion in healthy men, Kp-54 demonstrates a slightly greater potency in stimulating gonadotropin secretion than Kp-10.[3][5] This is likely a consequence of its significantly longer plasma half-life, which allows for a more sustained action.[7][8] The choice between Kp-10 and Kp-54 for therapeutic development may therefore depend on the desired pharmacokinetic profile. The rapid clearance of Kp-10 could be advantageous for applications requiring short, pulsatile stimulation, whereas Kp-54 is better suited for protocols where sustained elevation of gonadotropins is desired, such as subcutaneous bolus administration.[4] These findings underscore the importance of considering isoform-specific pharmacokinetics when designing kisspeptin-based therapies for reproductive disorders.
References
- 1. karger.com [karger.com]
- 2. Kisspeptin isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
head-to-head comparison of Kisspeptin-10 and hCG for ovulation induction
A new frontier in assisted reproductive technology, Kisspeptin, offers a potentially safer alternative to the long-standing standard, human chorionic gonadotropin (hCG), for inducing final oocyte maturation in women undergoing in vitro fertilization (IVF). This guide provides a detailed comparison of their mechanisms, efficacy, safety, and associated clinical protocols, supported by experimental data for researchers and drug development professionals.
The induction of final oocyte maturation is a critical step in IVF. For decades, hCG has been the primary agent used for this "trigger" shot, owing to its ability to mimic the natural luteinizing hormone (LH) surge. However, hCG's potent and prolonged action carries a significant risk of ovarian hyperstimulation syndrome (OHSS), a potentially life-threatening complication.[1][2][3] Kisspeptin, a key upstream regulator of the reproductive axis, has emerged as a novel trigger that may mitigate this risk by inducing a more physiological, self-limiting gonadotropin release.[4][5][6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Kisspeptin and hCG lies in their site of action within the hypothalamic-pituitary-gonadal (HPG) axis.
Kisspeptin acts at the apex of the HPG axis. It binds to its receptor, KISS1R, on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[8][9][10][11] This stimulation prompts a release of GnRH, which then travels to the pituitary gland to induce a surge of LH and follicle-stimulating hormone (FSH).[4][5][11] This action initiates the cascade that leads to ovulation. Because it leverages the body's own regulatory feedback loops, the resulting LH surge is shorter and more physiological in nature compared to the effect of hCG.[2][12]
Human Chorionic Gonadotropin (hCG) , in contrast, bypasses the hypothalamus and pituitary altogether. It acts directly on the LH/hCG receptor (LHCGR) in the ovaries.[13][14][15] Its structure is highly similar to LH, allowing it to trigger the final stages of oocyte maturation and luteinization. However, hCG has a much longer half-life and more potent downstream signaling activity than LH, leading to sustained stimulation of the ovaries, which is a key factor in the development of OHSS.[1][2][14]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades of Kisspeptin and hCG.
Comparative Efficacy and Safety
Clinical data increasingly supports Kisspeptin as an effective trigger for oocyte maturation, with a significantly improved safety profile concerning OHSS.
Table 1: Efficacy of Kisspeptin vs. hCG in Ovulation Induction
| Parameter | Kisspeptin Trigger | hCG Trigger | Notes |
|---|---|---|---|
| Mature Oocyte Yield | Dose-dependent, comparable to hCG at optimal doses (e.g., 9.6-12.8 nmol/kg)[12] | High and consistent | Kisspeptin shows a clear dose-response relationship. |
| Fertilization Rate | ~92% of patients show successful fertilization[1] | High | Both triggers lead to high rates of fertilization. |
| Blastocyst Formation Rate | ~49.4%[2] | ~51.2% (departmental average)[2] | Rates are comparable, suggesting oocyte competence is maintained. |
| Clinical Pregnancy Rate | ~23% in initial proof-of-concept study[1] | Varies widely, but is the established standard | Further large-scale trials are needed to establish non-inferiority. |
Table 2: Safety Profile - Ovarian Hyperstimulation Syndrome (OHSS)
| Parameter | Kisspeptin Trigger | GnRH Agonist Trigger | hCG Trigger |
|---|---|---|---|
| Odds Ratio for OHSS (vs. Kisspeptin) | 1.0 (Reference) | 3.6[12][16] | 33.6[12][16] |
| Incidence of Moderate/Severe OHSS | 0%[16] | ~3%[16] | ~37.5% in high-risk patients[16] |
| Median Ovarian Volume (post-trigger) | 44 ml[12] | 73 ml[12] | 138 ml[12] |
| Fold-Increase in Ovarian Volume | 5-fold[12] | 8-fold[12] | 20-fold[12] |
| Patient-Reported Abdominal Pain | ~12%[12] | ~22%[12] | ~69%[12] |
| Patient-Reported Vomiting | ~1%[12] | ~4%[12] | ~8%[12] |
Data presented is from studies in women at high risk for OHSS to emphasize safety differences.
The data clearly demonstrates that triggering with Kisspeptin virtually eliminates the risk of moderate to severe OHSS in high-risk patients.[16] This is attributed to the shorter, more physiological LH surge it induces, which is typically cleared from circulation within 12-14 hours, as opposed to the prolonged receptor activation by hCG.[12]
Experimental Protocols
The successful application of these triggers relies on precise clinical protocols. Below are representative methodologies used in comparative studies.
Typical IVF Protocol with Trigger Variation
-
Ovarian Stimulation: Patients undergo controlled ovarian stimulation, typically starting on day 2 or 3 of the menstrual cycle. This involves daily subcutaneous injections of recombinant FSH (e.g., Gonal-F, 112.5-150 IU).[1][17]
-
Premature Ovulation Prevention: To prevent a spontaneous LH surge, a GnRH antagonist (e.g., Cetrotide, 0.25 mg) is administered daily, usually starting when the lead ovarian follicle reaches >14 mm in diameter.[1][17]
-
Follicular Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels.
-
Trigger Administration: When at least three follicles reach a diameter of ≥18 mm, the trigger for final oocyte maturation is administered.[1]
-
Kisspeptin Protocol: A single subcutaneous injection of Kisspeptin-54 is administered at a dose ranging from 6.4 to 12.8 nmol/kg.[1]
-
hCG Protocol: A single subcutaneous injection of recombinant hCG (e.g., 250 µg) is administered.
-
-
Oocyte Retrieval: Transvaginal ultrasound-guided oocyte retrieval is performed 36 hours after the trigger injection.[1][17]
-
Fertilization and Embryo Transfer: Retrieved oocytes are fertilized via ICSI, and one or two resulting embryos are transferred 3-5 days later.[1][17]
Experimental Workflow Diagram
References
- 1. JCI - Kisspeptin-54 triggers egg maturation in women undergoing in vitro fertilization [jci.org]
- 2. Kisspeptin-54 triggers egg maturation in women undergoing in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovarian hyperstimulation syndrome in the 21st century: the role of gonadotropin-releasing hormone agonist trigger and kisspeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bc9.co [bc9.co]
- 5. senecabiomedical.com [senecabiomedical.com]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. Kisspeptin as a promising oocyte maturation trigger for in vitro fertilisation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 12. Use of kisspeptin to trigger oocyte maturation during in vitro fertilisation (IVF) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 16. Clinical parameters of ovarian hyperstimulation syndrome following different hormonal triggers of oocyte maturation in IVF treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of Kisspeptin-10 Analogs for the GPR54 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various Kisspeptin-10 (KP-10) analogs to their cognate receptor, GPR54, also known as Kiss1 receptor (KISS1R). The data presented is compiled from published experimental findings and is intended to assist researchers in the selection and development of potent and specific ligands for studying the Kisspeptin/GPR54 signaling system, a critical regulator of reproductive function and a potential therapeutic target for various diseases.
Quantitative Comparison of Binding Affinities
The binding affinities of Kisspeptin-10 and its analogs to the GPR54 receptor are typically determined through competitive binding assays, with results often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes the binding affinities of several key analogs.
| Compound | Receptor Species | Binding Affinity (nM) | Assay Type |
| Kisspeptin-10 (human) | Human GPR54 | Ki: 2.33 | Radioligand Binding Assay |
| Kisspeptin-10 (human) | Rat GPR54 | Ki: 1.59 | Radioligand Binding Assay |
| [dY]1KP-10 | Mouse KISS1R | Lower affinity than KP-10 | Competitive Binding Assay |
| TAK-448 (MVT-602) | Human KISS1R | IC50: 0.46 | Not specified |
| TAK-683 | Human KISS1R | IC50: 0.17[1] | Not specified |
| Kisspeptin 234 | Not specified | Antagonist | Not specified |
Experimental Protocols
The determination of binding affinity for Kisspeptin-10 analogs to GPR54 is predominantly achieved through radioligand binding assays. Below is a detailed methodology synthesized from established protocols.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled Kisspeptin-10 analog to compete with a radiolabeled form of Kisspeptin-10 for binding to the GPR54 receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human or rat GPR54 receptor.
-
Cells are cultured to confluence and then harvested.
-
The cell pellet is homogenized in a lysis buffer (e.g., hypotonic Tris-HCl buffer) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., HEPES buffer containing BSA). The protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
A constant concentration of radiolabeled Kisspeptin-10 (e.g., ¹²⁵I-Kisspeptin-10) is incubated with the cell membrane preparation (containing GPR54).
-
Increasing concentrations of the unlabeled Kisspeptin-10 analog (the competitor) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Kisspeptin-10.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value, the concentration of the analog that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for assessing binding affinity and the downstream signaling pathway of GPR54.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: GPR54 receptor signaling pathway upon ligand binding.
GPR54 Signaling Pathway
The GPR54 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][3] Upon binding of Kisspeptin-10 or its agonistic analogs, GPR54 undergoes a conformational change, leading to the activation of Gq/11.[3][4] This initiates a downstream signaling cascade by activating phospholipase C (PLC).[2][3]
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][5] The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).[3][4]
Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) signaling pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][5] The activation of these pathways ultimately leads to diverse cellular responses, including the regulation of gene expression and the secretion of hormones like gonadotropin-releasing hormone (GnRH).[5][6]
Conclusion
The binding affinity of Kisspeptin-10 analogs to the GPR54 receptor is a critical parameter for the development of novel therapeutics targeting the Kisspeptin signaling system. This guide provides a foundational comparison of several analogs and a detailed overview of the experimental procedures used to assess their binding characteristics. The provided diagrams offer a clear visual representation of the experimental workflow and the intricate signaling network activated by GPR54, aiding researchers in their efforts to understand and manipulate this important physiological pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
Kisspeptin-10 Quantification: A Comparative Guide to ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Kisspeptin-10 is critical for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective performance based on available experimental data.
Kisspeptin-10, a decapeptide, is a key regulator of the reproductive axis, making its precise measurement essential in various research and clinical contexts. While ELISA offers a high-throughput and cost-effective solution, mass spectrometry provides high specificity and accuracy. This guide will delve into the performance characteristics of both methods, present detailed experimental protocols, and illustrate the underlying biological and experimental workflows.
Performance Comparison: ELISA vs. Mass Spectrometry
The choice between ELISA and LC-MS/MS for Kisspeptin-10 quantification depends on the specific requirements of the study, including the need for high sensitivity, specificity, throughput, and budget constraints. Below is a summary of the performance characteristics of each method based on published data and commercially available kits.
| Parameter | Kisspeptin-10 ELISA | LC-MS/MS |
| Lower Limit of Quantitation (LLOQ) | 12.14 ng/L - 0.08 ng/mL | ~0.5 ng/mL[1][2][3] |
| Detection Range | 20 ng/L - 1500 ng/L; 0-100 ng/mL | 0.1 ng/mL - 1000 ng/mL[4] |
| Intra-assay Precision (CV%) | <8% - <10% | 5.2% - 15.4%[1][2][3] |
| Inter-assay Precision (CV%) | <10% - <15% | 1.3% - 14.2%[1][2][3] |
| Accuracy (%) | Not consistently reported | 98% - 114%[1][2][3] |
| Specificity | Potential for cross-reactivity with metabolites | High, based on mass-to-charge ratio and fragmentation |
| Throughput | High (96-well plate format) | Lower, sample-by-sample analysis |
| Cost | Generally lower | Higher initial investment and running costs |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline typical protocols for Kisspeptin-10 quantification using a commercially available ELISA kit and a validated LC-MS/MS method.
Kisspeptin-10 ELISA Protocol (Sandwich ELISA)
This protocol is a generalized representation based on commercially available human Kisspeptin-10 ELISA kits.[5][6][7]
Principle: The sandwich ELISA format utilizes a pair of antibodies specific to Kisspeptin-10. One antibody is pre-coated onto the microplate wells to capture the peptide from the sample. A second, biotinylated antibody binds to a different epitope on the captured Kisspeptin-10. Streptavidin conjugated to horseradish peroxidase (HRP) then binds to the biotin, and a substrate solution is added to produce a colorimetric signal proportional to the amount of Kisspeptin-10 present.
Materials:
-
Microplate pre-coated with anti-Kisspeptin-10 antibody
-
Kisspeptin-10 standards
-
Biotinylated anti-Kisspeptin-10 antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-Kisspeptin-10 antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate: Add 90 µL of substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 10 minutes.
Kisspeptin-10 LC-MS/MS Protocol
This protocol is based on a validated method for the quantification of Kisspeptin-10 in rat plasma.[2][4]
Principle: This method involves the extraction of Kisspeptin-10 from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the signal of the target analyte to that of a known concentration of an internal standard.
Materials and Instrumentation:
-
HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C8 analytical column
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (e.g., Substance P)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Immediately add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 5% ACN/0.1% FA.
-
-
LC Separation:
-
Inject 50 µL of the reconstituted sample onto the C8 column.
-
Use a gradient elution with mobile phase A (water/0.1% FA) and mobile phase B (ACN/0.1% FA).
-
A typical gradient might be: 5% B to 25% B over 2 min, then to 50% B in 8 min, and then to 70% B in 1 min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for Kisspeptin-10 (e.g., m/z 651.9 > 277.8) and the internal standard.
-
Optimize parameters such as collision energy and capillary temperature.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of Kisspeptin-10 to the internal standard against the concentration of the standards.
-
Determine the concentration of Kisspeptin-10 in the samples from the standard curve.
-
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental processes, the following diagrams have been created using Graphviz.
Caption: Kisspeptin-10 signaling pathway leading to GnRH release.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. file.elabscience.com [file.elabscience.com]
Kisspeptin-10: A Comprehensive Guide to its Specificity for the Human GPR54 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kisspeptin-10's interaction with its cognate human G protein-coupled receptor (GPCR), GPR54 (also known as KISS1R), relative to other GPCRs. The data presented herein underscores the high specificity of Kisspeptin-10 for GPR54, a critical aspect for its role in physiological processes and its potential as a therapeutic agent.
Executive Summary
Kisspeptin-10, a decapeptide product of the KISS1 gene, is a potent endogenous ligand for the GPR54 receptor.[1][2] Experimental data consistently demonstrate that Kisspeptin-10 binds to GPR54 with high affinity, typically in the low nanomolar range, and activates it to elicit downstream signaling cascades. While comprehensive screening against a wide panel of GPCRs is not extensively documented in publicly available literature, the existing body of research strongly supports the specificity of the Kisspeptin-10/GPR54 interaction. This specificity is fundamental to its role as a key regulator of the hypothalamic-pituitary-gonadal axis and puberty.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for the binding affinity and functional potency of Kisspeptin-10 for the human GPR54 receptor.
Table 1: Binding Affinity of Kisspeptin-10 for Human GPR54
| Ligand | Receptor | Assay Type | Ki (nM) | Source |
| Kisspeptin-10 (human) | Human GPR54 (KISS1R) | Radioligand Binding | 2.33 | [1] |
| Kisspeptin-10 (human) | Rat GPR54 (KISS1R) | Radioligand Binding | 1.59 | [1] |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Kisspeptin-10 at Human GPR54
| Ligand | Receptor | Assay Type | Endpoint | EC50 (nM) | Source |
| Kisspeptin-10 | Human GPR54 | Calcium Mobilization | Intracellular Ca2+ | ~1-10 | Inferred from[5][6] |
| Kisspeptin-54 | Human GPR54 | Inositol Phosphate Accumulation | IP1 Accumulation | Not Specified |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathway
Upon binding to GPR54, Kisspeptin-10 primarily activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, as depicted in the diagram below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the binding affinity of Kisspeptin-10 for the GPR54 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GPR54 receptor are prepared by homogenization and centrifugation.
-
Reaction Mixture: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., ¹²⁵I-Kisspeptin-13) and varying concentrations of unlabeled Kisspeptin-10.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Kisspeptin-10. The IC₅₀ (the concentration of Kisspeptin-10 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPR54 activation by Kisspeptin-10.
Methodology:
-
Cell Culture: Human cells endogenously or recombinantly expressing GPR54 are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Ligand Addition: A solution of Kisspeptin-10 is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. For a ratiometric dye like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence ratio over baseline is plotted against the concentration of Kisspeptin-10 to generate a dose-response curve, from which the EC₅₀ value is determined.
Conclusion
The available experimental data robustly support the high specificity of Kisspeptin-10 for the human GPR54 receptor. Its high binding affinity and potent activation at low nanomolar concentrations, coupled with a well-defined signaling pathway, make the Kisspeptin-10/GPR54 system a precise and specific signaling module in human physiology. For researchers in drug development, this high specificity is a desirable characteristic, minimizing the potential for off-target effects and providing a clear mechanism of action for therapeutic modulation. Further studies involving broad GPCR panel screening would be beneficial to definitively quantify the selectivity of Kisspeptin-10.
References
- 1. Kisspeptin 10 (human) | KISS-Derived Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Kisspeptin 10 (human) | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 3. There is Kisspeptin - and then there is Kisspeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Effects of Kisspeptin-10 in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic efficacy of Kisspeptin-10 (KP-10) across various cancer models, supported by experimental data. Kisspeptin, a peptide product of the KISS1 gene, was initially identified as a metastasis suppressor in malignant melanoma and has since been investigated for its therapeutic potential in a range of cancers.[1][2] This document summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development.
Comparative Efficacy of Kisspeptin-10: In Vitro and In Vivo Data
Kisspeptin-10 has demonstrated significant anti-metastatic properties by inhibiting key processes in the metastatic cascade, including cell migration, invasion, and angiogenesis, while also promoting apoptosis.[3] The following tables summarize the quantitative effects of KP-10 treatment compared to control conditions in various cancer cell lines and animal models.
In Vitro Studies: Inhibition of Cancer Cell Aggressiveness
| Cancer Type | Cell Line | KP-10 Concentration | Effect | % Change vs. Control | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | IC₅₀ (110.21 nM) | Inhibition of Cell Viability | ~50% reduction | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | IC₅₀ (88.35 nM) | Inhibition of Cell Viability | ~50% reduction | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 12.13 nM (IC₁₀) | Inhibition of Wound Closure | ~40% closure vs. 85% in control | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 110.21 nM (IC₅₀) | Inhibition of Wound Closure | ~25% closure vs. 85% in control | [4] |
| Endometrial Cancer | RL95-2, HEC-1-A | 100 nM | Suppression of Cell Migration & Invasion | Data not quantified | [5] |
| Human Endothelial Cells | HUVECs | 100 nM | Increased Cell Migration | Statistically significant (P < 0.05) | [6] |
| Human Endothelial Cells | HUVECs | 500 nM | Decreased Cell Migration | Statistically significant (P < 0.05) | [6] |
| Human Endothelial Cells | HUVECs | 1-10 µM | Inhibition of Tube Formation | Dose-dependent inhibition | [7] |
In Vivo Studies: Suppression of Tumor Growth and Metastasis
| Cancer Model | Animal Model | KP-10 Treatment | Effect | % Change vs. Control | Reference |
| Breast Cancer Xenograft | Nude Mice | Not specified | Reduced Tumor Size | Statistically significant (P < 0.05) | [8] |
| Breast Cancer Xenograft | Nude Mice | Not specified | Increased Survival Rate | Statistically significant (P < 0.05) | [8] |
| Breast Cancer Xenograft | Nude Mice | Not specified | No Liver Metastases | Metastases observed in control group | [8] |
| Prostate Cancer Xenograft (PC-3) | SCID Mice | 45-day treatment | Reduced Tumor Volume | Statistically significant (P < 0.01) | [7] |
Signaling Pathways Modulated by Kisspeptin-10
Kisspeptin-10 exerts its anti-metastatic effects by modulating several intracellular signaling pathways upon binding to its receptor, GPR54 (also known as KiSS-1R).[1] Key pathways include the inhibition of pro-metastatic factors and the activation of tumor-suppressive cascades.
One of the primary mechanisms involves the activation of the Smad signaling pathway in breast cancer, which in turn inhibits the Warburg effect—a metabolic characteristic of cancer cells—and suppresses tumor growth.[8] In endometrial cancer, KP-10 has been shown to inhibit migration and invasion by down-regulating MMP-2/9 expression in a manner dependent on the ERK signaling pathway.[5] Furthermore, KP-10 can suppress tumor angiogenesis by inhibiting the binding of the transcription factor Sp1 to the VEGF promoter and by blocking the activation of c-Src/FAK and Rac/Cdc42 signaling pathways in endothelial cells.[7]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to assess the anti-metastatic effects of Kisspeptin-10.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with increasing concentrations of Kisspeptin-10 (e.g., 10 nM to 1000 nM) and a vehicle control for a specified period (e.g., 24-48 hours).[4]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a cell population to migrate and close an artificial "wound."
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing Kisspeptin-10 at various concentrations or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours).[4]
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. A delay in closure in treated cells compared to control indicates inhibition of migration.[4]
In Vivo Xenograft Tumor Model
This model evaluates the effect of KP-10 on tumor growth and metastasis in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[7][8]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer Kisspeptin-10 or a vehicle control to the mice (e.g., via intraperitoneal injection) according to a predetermined schedule.[7]
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.[7][8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry). Examine organs like the liver and lungs for metastatic lesions.[8]
Conclusion
The compiled data strongly supports the role of Kisspeptin-10 as a potent inhibitor of metastasis in various cancer models. Its ability to modulate key signaling pathways, thereby affecting cell migration, invasion, and angiogenesis, highlights its therapeutic potential. While KP-10 demonstrates consistent anti-tumor effects in breast, prostate, and endometrial cancers, it is noteworthy that its effect on endothelial cells can be dose-dependent, with lower concentrations potentially increasing migration.[6] Further research, including direct comparative studies with other anti-metastatic agents and investigation into optimized delivery systems and combination therapies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Frontiers | Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development [frontiersin.org]
- 2. Frontiers | Kisspeptin and Cancer: Molecular Interaction, Biological Functions, and Future Perspectives [frontiersin.org]
- 3. Kisspeptin-10 inhibits the migration of breast cancer cells by regulating epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous kisspeptin-10 treatment shows pleiotropy via induction of KISS1 expression, metastasis suppression, and promotes apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The effects of kisspeptin-10 on migration and proliferation of endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kisspeptin 10 inhibits the Warburg effect in breast cancer through the Smad signaling pathway: both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Kisspeptin-10, Human: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of Kisspeptin-10, a bioactive peptide used in research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining experimental integrity, and protecting the environment. The toxicological properties of this material have not been thoroughly investigated, warranting careful handling[1].
Pre-Disposal Safety and Handling
Proper handling is the first step in a safe disposal process. All personnel must adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always use the following PPE when handling Kisspeptin-10 in any form (lyophilized powder or solution):
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Lab Coat: To protect from spills and contamination.
-
Eye Protection: Tightly fitting safety goggles with side-shields[2].
Handling Environment:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the lyophilized powder or aerosols from solutions[3].
-
Avoid the formation of dust and aerosols during handling[3].
-
Prevent direct contact with skin, eyes, and clothing[1][3][4]. After handling, always wash hands thoroughly with soap and water[5].
Stability and Storage: Minimizing Waste
Proper storage minimizes degradation and the premature need for disposal. Kisspeptin-10 is sensitive to temperature and moisture[3][4][6].
Storage Recommendations: Improper storage can lead to peptide degradation. The following table summarizes storage conditions for Kisspeptin-10.
| Form | Storage Condition | Duration | Source |
| Lyophilized Powder | -20°C or below, desiccated, protected from light | Long-term (several years) | [5][6][7][8] |
| 2-8°C | Short-term (up to 6 months) | [8] | |
| Reconstituted Solution | -20°C or below (aliquoted) | A few weeks | [7][9] |
| 4°C | Up to one week | [7] |
Note: To prevent condensation and moisture absorption, always allow the peptide container to equilibrate to room temperature in a desiccator before opening[6][9]. Avoid repeated freeze-thaw cycles for solutions, as this accelerates degradation[4][6].
Degradation Data: Kisspeptin-10 degrades rapidly in solution, particularly in biological matrices like plasma. This underscores the need for prompt use or disposal of reconstituted solutions.
| Matrix | Temperature | Half-Life | Source |
| Rat Plasma | 4°C | 6.8 minutes | [10][11][12] |
| 25°C | 2.9 minutes | [10][11][12] | |
| 37°C | 1.7 minutes | [10][11][12] |
Kisspeptin-10 Waste Stream Classification
Proper disposal begins with correct waste segregation. The following flowchart outlines the decision-making process for classifying waste contaminated with Kisspeptin-10.
Caption: Waste segregation flowchart for Kisspeptin-10.
Step-by-Step Disposal Protocol
Follow this protocol for the safe disposal of Kisspeptin-10 and associated materials. This procedure must be performed in accordance with all institutional and local environmental regulations[4].
Methodology:
-
Segregate Waste:
-
Immediately after use, segregate all materials contaminated with Kisspeptin-10 according to the waste classification diagram above.
-
-
Contain Waste:
-
Liquid Waste: Collect all unused or expired Kisspeptin-10 solutions in a dedicated, sealed, and clearly labeled chemical waste container. Never pour peptide solutions into public drains [4].
-
Solid Waste (Powder): The original vial containing expired or unused lyophilized powder should be placed in a sealed container designated for solid chemical waste. Do not attempt to open the vial.
-
Contaminated Sharps: Dispose of any contaminated glass vials, pipette tips, or needles directly into an approved sharps container.
-
Contaminated PPE: Place used gloves, weigh boats, and other contaminated lab supplies into a designated container for solid chemical waste.
-
-
Label Containers:
-
Clearly label all waste containers with "Chemical Waste," the name "Kisspeptin-10, human," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Arrange for Pickup and Disposal:
-
Store the sealed waste containers in a designated, secure area.
-
Contact your institution's EHS or an approved chemical waste management service for pickup and final disposal. Disposal must be handled through approved chemical waste channels to protect both personnel and the environment[4].
-
Overall Workflow: From Receipt to Disposal
The following diagram illustrates the complete lifecycle for handling Kisspeptin-10 within a laboratory setting, emphasizing the integration of safety and disposal procedures at every stage.
Caption: Laboratory workflow for Kisspeptin-10 handling and disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. eurogentec.com [eurogentec.com]
- 6. peptide.com [peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. abcepta.com [abcepta.com]
- 9. bachem.com [bachem.com]
- 10. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Kisspeptin-10, Human
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Kisspeptin-10, a bioactive peptide. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental outcomes. The toxicological properties of Kisspeptin-10 have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling Kisspeptin-10 in both lyophilized powder and solution forms.
| Body Part | PPE Type | Specification | Purpose | Citations |
| Hands | Gloves | Nitrile or latex | To prevent skin contact. | [3][5] |
| Eyes | Safety Goggles | Tightly fitting with side shields | To protect against splashes and airborne particles. | [6][7][8] |
| Body | Laboratory Coat | Standard or impervious | To protect skin and clothing from contamination. | [5] |
| Respiratory | Dust Mask/Respirator | N95 or higher | Recommended when weighing lyophilized powder to prevent inhalation. | [9] |
| Respiratory | Fume Hood | - | Essential for all manipulations that may generate aerosols or dust. | [7] |
Handling and Storage Procedures
Proper handling and storage are critical to ensure the stability of Kisspeptin-10 and the safety of laboratory personnel.
Workflow for Handling Lyophilized Kisspeptin-10:
Caption: Workflow for safe handling of lyophilized Kisspeptin-10.
Storage Guidelines:
| Form | Storage Temperature | Duration | Key Considerations | Citations |
| Lyophilized Powder | -20°C or below | Long-term | Store in a tightly sealed container, protected from light. | [2][3] |
| Reconstituted Solution | -20°C or below | Weeks (short-term) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [3][9] |
General Handling Precautions:
-
Always handle Kisspeptin-10 in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][7]
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Prohibit eating, drinking, and smoking in the handling area.[2]
-
After handling, wash hands thoroughly with soap and water.[2]
-
Because peptides are often hygroscopic, allowing the container to reach room temperature in a desiccator before opening is crucial to prevent moisture absorption.[9]
Emergency Procedures and Disposal
Immediate and appropriate action is required in the event of accidental exposure or spillage.
Emergency Response Plan:
Caption: Decision tree for responding to Kisspeptin-10 emergencies.
Accidental Exposure First Aid:
| Exposure Route | Immediate Action | Follow-Up | Citations |
| Inhalation | Remove the individual to fresh air. | If breathing is difficult, administer oxygen. Seek immediate medical attention. | [2][7] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. | Remove contaminated clothing. Seek medical attention if irritation persists. | [2][5][7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. | Seek immediate medical attention. | [2][7] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. | Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional. | [2][5][7] |
Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate personnel to a safe area.[7] Wear full PPE, cover the spill with a suitable absorbent material, and carefully sweep the material into an appropriate container for disposal.[5][7] The spill site should be decontaminated after material pickup is complete.[7]
-
Disposal: All waste containing Kisspeptin-10 must be handled in accordance with local, state, and federal regulations.[2] Do not dispose of it with general laboratory waste or into drains.[10][7]
References
- 1. biosynth.com [biosynth.com]
- 2. eurogentec.com [eurogentec.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. peptideskingdom.com [peptideskingdom.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. echemi.com [echemi.com]
- 9. bachem.com [bachem.com]
- 10. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
